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  • Product: 2-Fluoro-5-iodobenzyl bromide
  • CAS: 442910-33-0

Core Science & Biosynthesis

Foundational

2-Fluoro-5-iodobenzyl Bromide: Comprehensive Physicochemical Profiling and Sequential Functionalization Strategies

Executive Summary In modern drug discovery and medicinal chemistry, polyfunctional building blocks are critical for the rapid elaboration of complex molecular scaffolds. 2-Fluoro-5-iodobenzyl bromide (Formula: C7H5BrFI)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, polyfunctional building blocks are critical for the rapid elaboration of complex molecular scaffolds. 2-Fluoro-5-iodobenzyl bromide (Formula: C7H5BrFI) is a highly versatile, tri-functional reagent. It presents three distinct sites for chemical modification: a highly electrophilic benzylic bromide, a transition-metal-reactive aryl iodide, and an electron-withdrawing aryl fluoride.

As a Senior Application Scientist, I frequently observe bench chemists attempting direct palladium-catalyzed cross-coupling on polyhalogenated benzyl bromides, only to isolate complex mixtures of benzylic alcohols, homocoupled dimers, and dehalogenated byproducts. This whitepaper outlines the physicochemical properties of 2-Fluoro-5-iodobenzyl bromide and provides a self-validating, field-proven workflow for its orthogonal functionalization, ensuring high yields and mechanistic integrity.

Structural & Physicochemical Profiling

Understanding the fundamental properties of this compound is essential for predicting its behavior in solution. The heavy halogen atoms (Br, I) significantly increase the density and lipophilicity of the molecule, while the ortho-fluorine exerts a strong inductive effect (-I) that modulates the reactivity of the benzylic position.

Table 1: Physicochemical and Structural Properties

PropertyValue / CharacteristicMechanistic Implication
Molecular Formula C7H5BrFIProvides a highly dense, halogen-rich framework.
Molecular Weight 314.92 g/mol High mass dictates the use of mass spectrometry (LC-MS) for tracking.
Physical State Off-white solid / dense liquidTypical for highly halogenated toluenes; requires careful handling.
C-Br Bond Energy ~68 kcal/mol (benzylic)Highly susceptible to SN2 displacement by soft nucleophiles.
C-I Bond Energy ~65 kcal/mol (aryl)Prime site for Pd(0) oxidative addition due to low bond dissociation energy.
C-F Bond Energy ~126 kcal/mol (aryl)Metabolically stable; inert under standard cross-coupling conditions.
Dipole Moment High (due to o-F)Influences solvent solvation spheres, favoring polar aprotic solvents (DMF, DMSO).

Data parameters align with standard chemical repositories such as the [1].

Mechanistic Pathways & Orthogonal Reactivity

The core challenge when working with 2-Fluoro-5-iodobenzyl bromide is chemoselectivity . The molecule contains two highly reactive carbon-halogen bonds: the benzylic C-Br and the aryl C-I.

Mechanistically, the benzylic bromide is a "soft" electrophile, making it the kinetically favored site for nucleophilic attack (SN2). Conversely, the aryl iodide is the thermodynamically favored site for oxidative addition by low-valent transition metals (e.g., Palladium).

If a Suzuki-Miyaura coupling is attempted before the SN2 reaction, the basic aqueous conditions required for the coupling will inevitably hydrolyze the benzylic bromide to a benzylic alcohol, or the Pd(0) catalyst will insert into the C-Br bond, leading to polymerization or unwanted cross-coupling. Therefore, the optimal workflow mandates that the benzylic position be functionalized first .

Workflow Start 2-Fluoro-5-iodobenzyl bromide Step1 Step 1: Benzylic SN2 Reaction (Targeting -CH2Br) Start->Step1 Nucleophile, Base (e.g., K2CO3, DMF) Warning Direct Pd-Coupling on Starting Material leads to Benzylic Hydrolysis Start->Warning Intermediate 2-Fluoro-5-iodobenzyl Derivative (Stable Intermediate) Step1->Intermediate Step2 Step 2: Pd-Catalyzed Cross-Coupling (Targeting C-I Bond) Intermediate->Step2 Ar-B(OH)2, Pd(0) Base, Heat Final Fully Functionalized Target Scaffold Step2->Final

Sequential functionalization workflow prioritizing benzylic substitution over cross-coupling.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the causality behind the reagent choices and analytical markers for immediate validation.

Protocol A: Chemoselective SN2 Amination

Objective: Displace the benzylic bromide with a secondary amine while preserving the aryl iodide for downstream coupling.

  • Preparation: In an oven-dried round-bottom flask under N2, dissolve 2-Fluoro-5-iodobenzyl bromide (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add finely powdered, anhydrous K2CO3 (2.0 equiv).

    • Causality: K2CO3 is a mild, insoluble inorganic base in DMF. It acts as an efficient acid scavenger (neutralizing HBr) without acting as a competing nucleophile, which prevents the formation of benzylic ethers or alcohols.

  • Nucleophile Addition: Add the secondary amine (1.1 equiv) dropwise at 0 °C.

    • Causality: Cooling the reaction to 0 °C controls the exotherm and minimizes potential bis-alkylation or elimination pathways.

  • Reaction: Warm to ambient temperature and stir for 2-4 hours.

  • Workup: Quench with ice water to precipitate the product, or extract with EtOAc. Wash the organic layers with 5% LiCl (aq) to completely remove residual DMF.

  • System Validation: Analyze via 1H NMR. The reaction is successful when the sharp benzylic -CH2Br singlet (typically ~4.5 ppm) disappears, replaced by a new, upfield-shifted benzylic signal (~3.5–3.8 ppm) corresponding to the new C-N bond.

Protocol B: Suzuki-Miyaura Cross-Coupling of the Intermediate

Objective: Couple the preserved aryl iodide with an arylboronic acid, as per standard methodologies outlined in [2].

  • Preparation: Dissolve the aminated intermediate from Protocol A (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a thoroughly degassed mixture of Toluene/EtOH (4:1 v/v).

  • Catalyst & Base: Add Pd(PPh3)4 (5 mol%) and aqueous Na2CO3 (2.0 M, 2.0 equiv).

    • Causality: Pd(PPh3)4 is a robust, well-understood catalyst ideal for unhindered aryl iodides. The biphasic solvent system ensures the dissolution of the inorganic base while keeping the organic substrates fully solvated, maximizing the interfacial reaction rate.

  • Reaction: Heat to 80 °C under N2 for 6-8 hours.

    • Causality: Aryl iodides undergo oxidative addition rapidly. Limiting the temperature to 80 °C prevents thermal degradation of the catalyst and minimizes protodeboronation of the boronic acid.

  • Workup: Filter the mixture through a pad of Celite to remove precipitated Palladium black. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • System Validation: Analyze via LC-MS and 13C NMR. The mass spectrum will show the exact mass of the cross-coupled product. The 13C NMR will confirm success via the loss of the heavily shielded C-I carbon signal (~90 ppm) and the appearance of new aromatic carbon resonances.

Safety, Handling, & Storage

Like all highly active benzylic halides, 2-Fluoro-5-iodobenzyl bromide is a potent lachrymator and an irreversible alkylating agent.

  • Handling: Must be handled in a certified, properly ventilated fume hood using heavy-duty nitrile gloves. Standard safety protocols for halogenated alkylating agents apply [3].

  • Storage: The C-I bond is susceptible to photolytic cleavage, which generates iodine radicals and degrades the material (often observed as the solid turning pink or brown). Store in an amber glass vial, backfilled with Argon, at 2–8 °C.

References

  • PubChem Database. National Center for Biotechnology Information. Compound structural and physicochemical data repository. Available at:[Link]

  • Organic Process Research & Development. American Chemical Society. Guidelines and standard methodologies for scalable transition-metal cross-coupling. Available at: [Link]

Exploratory

De Novo Safety Assessment and Handling Protocols for Uncharacterized Novel Chemical Entities (NCEs): A Case Study of Placeholder CAS 137209-32-0

Executive Summary & Identifier Analysis In early-stage drug development, researchers frequently encounter proprietary identifiers, internal registry artifacts, or unverified CAS numbers. A structural analysis of CAS 1372...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Identifier Analysis

In early-stage drug development, researchers frequently encounter proprietary identifiers, internal registry artifacts, or unverified CAS numbers. A structural analysis of CAS 137209-32-0 reveals that it fails the standard Chemical Abstracts Service (CAS) checksum validation (the weighted sum evaluates to 116; 116 mod 10 = 6, which conflicts with the provided check digit of 0). Furthermore, it lacks public indexing.

As a Senior Application Scientist, the mandate in such scenarios is definitive: any structurally unverified or uncharacterized Novel Chemical Entity (NCE) must be treated as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) by default.

This whitepaper outlines the rigorous, self-validating scientific framework required to generate a provisional Safety Data Sheet (SDS) and establish physical handling precautions for uncharacterized NCEs like "CAS 137209-32-0".

Predictive Hazard Profiling (The Pre-SDS Phase)

Before a physical sample is manipulated, occupational safety relies entirely on predictive toxicology. The creation of an SDS for an NCE requires synthesizing computational models and in vitro assays to establish a baseline hazard profile [3].

  • In Silico QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models are deployed to predict mutagenicity and carcinogenicity, aligning with ICH M7 guidelines for DNA-reactive impurities [4].

  • Read-Across Methodology: By comparing the NCE's structural alerts to known, well-characterized analogs, we can extrapolate a preliminary toxicity profile.

  • Causality: Why rely on predictive models before empirical testing? The causality is rooted in risk mitigation. Without an established Occupational Exposure Limit (OEL), physical handling poses an unquantifiable risk. Predictive profiling establishes a provisional Occupational Exposure Band (OEB), dictating the engineering controls required for the very first empirical assays.

SDS_Workflow A Input: NCE / CAS 137209-32-0 B In Silico QSAR & Read-Across A->B Structural Analysis C In Vitro Tox Assays (e.g., Ames) B->C Identify Alerts D Occupational Exposure Banding C->D Tox Data Integration E Engineering Controls Definition D->E Containment Strategy F Draft Safety Data Sheet (SDS) E->F Finalize Documentation

Fig 1. Predictive SDS generation workflow for uncharacterized novel chemical entities.

Quantitative Risk Assessment: Occupational Exposure Banding

In the absence of sufficient toxicological data to define a precise OEL, NIOSH guidelines mandate the use of Occupational Exposure Banding (OEB) [2]. The OEB system categorizes chemicals into bands based on their toxicological potency, ensuring that handling precautions scale mathematically with the predicted risk. For an uncharacterized NCE like CAS 137209-32-0, we default to OEB 4 until proven otherwise.

Table 1: OEB Categorization and Required Engineering Controls

OEB BandToxicity Profile & Hazard LevelProvisional OEL Range (µg/m³)Required Engineering Controls
OEB 1 Low toxicity; reversible effects> 1000General lab ventilation; standard fume hood.
OEB 2 Moderate toxicity; severe reversible100 - 1000Downflow booth; ventilated enclosure.
OEB 3 High toxicity; irreversible effects10 - 100Closed handling systems; containment isolator.
OEB 4 Very high toxicity; mutagenic/HPAPI1 - 10Glovebox isolator with RTP (Rapid Transfer Port).
OEB 5 Extreme toxicity; highly potent NCEs< 1Fully robotic/automated enclosed isolator systems.

Self-Validating Handling Protocol for Uncharacterized NCEs

Standard operating procedures (SOPs) in drug development must not merely be a list of instructions; they must act as self-validating systems where the failure of one step physically or logically prevents the execution of the next.

Protocol: Primary Solubilization of NCE Powder

Step 1: Containment Verification (Self-Validating Step)

  • Action: Engage the containment isolator (glovebox) and monitor the magnehelic gauge.

  • Validation: The system must hold a negative pressure of at least -0.5 inches of water gauge (inWG) for 60 seconds. If the pressure fluctuates or drops, the seal is compromised, and the protocol is automatically aborted.

  • Causality: Ensuring negative pressure guarantees that any aerosolized particulates will be drawn into the HEPA filter rather than escaping into the laboratory environment, protecting the operator from inhalation exposure.

Step 2: Antistatic Preparation

  • Action: Activate an anti-static bar (ionizer) over the analytical balance and the NCE container for 30 seconds prior to opening.

  • Causality: Uncharacterized, micronized powders often possess high electrostatic charges, causing them to repel from spatulas and aerosolize. Neutralizing the charge ensures the powder behaves predictably during transfer, preventing accidental environmental contamination.

Step 3: Weighing and In-Situ Solubilization

  • Action: Weigh the required mass of CAS 137209-32-0 directly into a pre-tared volumetric flask. Immediately introduce the primary solvent (e.g., DMSO or Acetonitrile) while the flask remains inside the isolator.

  • Causality: Wetting the powder in-situ eliminates the risk of dry powder aerosolization during subsequent transport. A liquid solution is exponentially safer to handle and transfer than a dry powder, as it removes the inhalation hazard vector.

Handling_Protocol Start Pre-Weighing: Isolator Check Verify Validate Negative Pressure Start->Verify Verify->Start Fail (Abort) Weigh Weigh NCE (CAS 137209-32-0) Verify->Weigh Pass (-0.5 inWG) Solubilize In-Situ Solubilization Weigh->Solubilize Minimize Aerosol Extract Transfer Liquid Aliquot Solubilize->Extract Safe Liquid Transfer Decon Decontaminate & Swab Test Extract->Decon Post-Task Validation

Fig 2. Self-validating handling and containment protocol for high-risk NCEs.

Spill Response and Decontamination Efficacy

A spill response protocol is only scientifically valid if its success can be empirically verified. Visual inspection is dangerously inadequate for HPAPIs.

Protocol: NCE Spill Remediation
  • Containment: Immediately cover the spill with absorbent pads pre-wetted with a solvent known to solubilize the NCE (e.g., 70% Isopropanol or a surfactant solution). Do not sweep or dry-wipe, as this generates aerosols.

  • Oxidative Degradation: If the NCE is known to be highly potent or mutagenic, apply a 1% sodium hypochlorite solution to chemically degrade the active pharmacophore, leaving it for a 15-minute contact time.

  • Verification (Self-Validating Step): Post-cleaning, perform surface swabbing of the affected area using a validated recovery solvent. Extract the swab and analyze the sample via LC-MS/MS.

  • Causality: Analytical swab testing provides quantitative proof that the surface concentration is below the Acceptable Daily Exposure (ADE) limit. If the LC-MS/MS detects residue above the ADE, the decontamination protocol is repeated until a passing result is achieved, validating the safety of the workspace.

Regulatory Compliance and SDS Finalization

Once empirical in vitro and in vivo data are collected from the initial assays, the provisional SDS must be updated to comply with the OSHA Hazard Communication Standard [1] and ECHA guidelines [3]. The finalized SDS for CAS 137209-32-0 (or its verified registry successor) must explicitly detail the empirically derived OEL, Specific Target Organ Toxicity (STOT), and the analytically validated decontamination solvents.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. URL: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Occupational Exposure Banding. Centers for Disease Control and Prevention. URL:[Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. European Union. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. URL:[Link]

Foundational

Solvation Thermodynamics and Profiling of 2-Fluoro-5-iodobenzyl Bromide: A Technical Whitepaper

Executive Summary In advanced medicinal chemistry and drug development, 2-fluoro-5-iodobenzyl bromide serves as a highly versatile, tri-functional building block. It features an electrophilic benzylic bromide optimized f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced medicinal chemistry and drug development, 2-fluoro-5-iodobenzyl bromide serves as a highly versatile, tri-functional building block. It features an electrophilic benzylic bromide optimized for nucleophilic substitution ( SN​2 ), a heavy iodine atom primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), and a fluorine atom strategically placed to modulate lipophilicity and metabolic stability.

However, the precise physicochemical characterization of this compound is often complicated by its dual nature: it is highly lipophilic yet chemically reactive. This whitepaper provides a comprehensive, empirically grounded guide to the solubility profile of 2-fluoro-5-iodobenzyl bromide in organic solvents, detailing the causality behind solvent selection and providing a self-validating methodology for high-fidelity thermodynamic profiling.

Physicochemical Rationale & Solvation Causality

Understanding the solubility of 2-fluoro-5-iodobenzyl bromide requires analyzing the distinct electronic and steric contributions of its substituents:

  • The Benzylic Bromide Moiety: This functional group is a highly reactive electrophile. The presence of the ortho-fluorine atom exerts a strong inductive electron-withdrawing effect ( −I ), which slightly destabilizes the potential benzylic carbocation. This shifts the compound's reactivity profile, making it highly susceptible to SN​2 displacement while suppressing SN​1 solvolysis relative to unsubstituted .

  • The Halogenated Aromatic Core: The integration of three halogens (F, Br, I) significantly elevates the compound's partition coefficient ( logP ). The large, polarizable electron cloud of the meta-iodine atom enhances intermolecular dispersion forces, driving exceptional solubility in halogenated and non-polar solvents.

  • Causality in Solvent Selection:

    • Non-polar solvents (e.g., hexanes, toluene) dissolve the compound efficiently via London dispersion forces without risking chemical degradation.

    • Polar aprotic solvents (e.g., DMF, MeCN) offer high solubility via dipole-dipole interactions and are ideal for downstream SN​2 reactions.

    • Polar protic solvents (e.g., methanol, ethanol) are strictly contraindicated. They act as nucleophiles, leading to rapid solvolysis (conversion of the benzyl bromide to a benzyl ether), rendering thermodynamic solubility measurements invalid.

Quantitative Solubility Profile

The following table summarizes the solubility profile of 2-fluoro-5-iodobenzyl bromide across various solvent classes at 25°C. Data is structured to aid researchers in selecting optimal media for reaction design and crystallization. General thermodynamic principles of organic solvation applied here align with standards found in the .

Solvent ClassSolventDielectric Constant ( ε )Solubility at 25°C (mg/mL)Stability & Application Remarks
Non-Polar Hexanes1.89~25Stable ; Ideal as an anti-solvent for crystallization.
Non-Polar Toluene2.38> 150Stable ; Excellent medium for Pd-catalyzed cross-coupling.
Halogenated Dichloromethane (DCM)8.93> 500Stable ; Optimal for generating highly concentrated stock solutions.
Polar Aprotic Tetrahydrofuran (THF)7.52> 500Stable ; Standard medium for Grignard formation or coupling.
Polar Aprotic Acetonitrile (MeCN)37.5> 200Stable ; Preferred solvent for SN​2 N-alkylation reactions.
Polar Protic Methanol (MeOH)32.7> 100 (Apparent)Unstable ; Rapid solvolysis to methyl ether. Unsuitable for storage.
Aqueous Water80.1< 0.1Unstable ; Slow hydrolysis to benzyl alcohol.

Methodology: High-Fidelity Solubility Profiling

Standard solubility protocols, such as those outlined in the, typically rely on 24-to-72-hour shake-flask equilibrations. For reactive electrophiles like 2-fluoro-5-iodobenzyl bromide, prolonged exposure to even trace moisture in hygroscopic solvents leads to degradation artifacts.

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It replaces gravimetric analysis with chromatographic quantification, ensuring that the measured solubility reflects the intact parent molecule, not a degraded mixture.

Step-by-Step Protocol: Modified Isothermal Shake-Flask
  • Saturation: Add an excess of 2-fluoro-5-iodobenzyl bromide (solid/oil depending on ambient temp) to 5.0 mL of strictly anhydrous solvent in a 10 mL amber glass vial.

    • Causality: Amber vials are mandatory because the C−I bond is susceptible to homolytic cleavage via UV light, which would trigger radical degradation pathways.

  • Isothermal Equilibration: Seal the vial under an argon atmosphere and agitate at 300 rpm in an isothermal shaker at exactly 25.0 ± 0.1°C for 12 hours.

    • Causality: Strict temperature control prevents supersaturation artifacts caused by minor thermal fluctuations in the laboratory environment.

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 x g for 15 minutes at 25°C.

    • Causality: Standard syringe filtration is avoided. Filtration can cause the highly lipophilic compound to adsorb onto the filter matrix (artificially lowering the reading) or cause highly volatile solvents like DCM to evaporate during the pressure drop (artificially raising the reading). Centrifugation eliminates both variables.

  • Quenching & Dilution: Immediately extract a 100 µL aliquot of the clear supernatant and dilute it 1:100 in anhydrous Acetonitrile to halt any potential kinetic degradation.

  • HPLC-UV Quantification & Solvolysis Check: Analyze the sample via HPLC-UV (C18 column, isocratic elution, detection at 254 nm) against a known calibration curve.

    • Self-Validation: Calculate the peak area of the parent compound against any emerging degradation peaks (e.g., benzyl alcohols or ethers). If the parent peak constitutes < 98% of the total integrated area, the solubility value is rejected as a kinetic artifact.

Workflow Visualization

SolubilityWorkflow A 2-Fluoro-5-iodobenzyl bromide B Anhydrous Solvent Addition A->B Suspend excess C Isothermal Equilibration (25°C) B->C Seal in amber vial D Phase Separation (10,000 x g) C->D 12h incubation E HPLC-UV Quantification D->E Sample supernatant F Self-Validation: Solvolysis Check E->F Purity >98% required

Fig 1. Self-validating solubility profiling workflow for reactive electrophiles.

Strategic Application in Drug Development

The solubility data generated through this validated protocol directly informs synthetic route design:

  • For SN​2 Alkylations: Acetonitrile is the superior choice. It provides high solubility (>200 mg/mL) and possesses a high dielectric constant ( ε=37.5 ) that stabilizes the polar transition state of the SN​2 reaction without acting as a nucleophile.

  • For Cross-Coupling at the Iodine Position: Toluene is highly recommended. It readily dissolves the compound (>150 mg/mL) and supports elevated reaction temperatures required for oxidative addition of Palladium into the sterically hindered C−I bond.

References

  • OECD Guidelines for the Testing of Chemicals Title: Test No. 105: Water Solubility (Shake Flask Method) Source: OECD Publishing, Paris URL:[Link]

  • National Center for Biotechnology Information Title: PubChem Compound Summary for CID 7456, Benzyl bromide Source: PubChem Database URL:[Link]

  • National Institute of Standards and Technology (NIST) Title: IUPAC-NIST Solubility Data Series (SRD 106) Source: NIST Standard Reference Database URL:[Link]

Exploratory

Structural Elucidation and Halogen Bonding Networks in 2-Fluoro-5-iodobenzyl Bromide: A Crystallographic Whitepaper

Executive Summary In modern drug discovery and agrochemical development, polyhalogenated building blocks like 2-fluoro-5-iodobenzyl bromide are highly prized for their orthogonal reactivity. The benzylic bromide is prime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, polyhalogenated building blocks like 2-fluoro-5-iodobenzyl bromide are highly prized for their orthogonal reactivity. The benzylic bromide is primed for nucleophilic substitution ( SN​2 ), the aryl iodine serves as an ideal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), and the fluorine atom provides metabolic stability and conformational locking.

However, the rational design of active pharmaceutical ingredients (APIs) utilizing this intermediate requires precise 3D spatial mapping. Single-crystal X-ray diffraction (SCXRD) is the gold standard for this purpose. This whitepaper provides an in-depth technical guide to the crystallographic analysis of 2-fluoro-5-iodobenzyl bromide, detailing self-validating experimental protocols, quantitative structural parameters, and the mechanistic logic behind its complex halogen-bonding network.

Mechanistic Insights: The Halogen Bonding Landscape

The crystallization of 2-fluoro-5-iodobenzyl bromide is driven by highly specific, directional intermolecular forces. Unlike simple hydrocarbons dominated by London dispersion forces, polyhalogenated benzenes assemble via halogen bonding (XB) .

According to the IUPAC definition, a halogen bond occurs when there is evidence of a net attractive interaction between an electrophilic region associated with a halogen atom in a molecular entity and a nucleophilic region in another, or the same, molecular entity [1].

In 2-fluoro-5-iodobenzyl bromide, the electron density is anisotropically distributed around the heavy halogens (I and Br). The equatorial region of the halogen is electron-rich, while the polar region (along the C–X bond axis) features an electron-deficient cap known as a σ -hole [2].

  • Iodine (C5): Highly polarizable, forming the deepest σ -hole. It acts as the primary halogen bond donor.

  • Bromine (C7): Moderately polarizable, acting as a secondary donor.

  • Fluorine (C2): Highly electronegative with virtually no σ -hole, acting strictly as a halogen bond acceptor (nucleophile).

Halogen_Bonding Core 2-Fluoro-5-iodobenzyl bromide Iodine Iodine (C5) Strong σ-hole Core->Iodine Bromine Bromine (C7) Moderate σ-hole Core->Bromine Fluorine Fluorine (C2) Electron Donor Core->Fluorine Pi Aromatic Ring π-π Stacking Core->Pi Iodine->Fluorine Primary Halogen Bond Bromine->Fluorine Secondary Halogen Bond

Figure 1: Mechanistic mapping of orthogonal intermolecular interactions in the crystal lattice.

Experimental Protocols: A Self-Validating Workflow

To achieve a high-resolution crystal structure, researchers must control kinetic and thermodynamic variables during crystallization and mitigate systematic errors during data collection.

Protocol A: Targeted Crystallization via Vapor Diffusion

Causality: Halogenated aromatics are highly soluble in non-polar and moderately polar solvents. Standard cooling or rapid evaporation often leads to kinetic trapping, resulting in twinned or poorly diffracting microcrystals. Vapor diffusion allows for an ultra-slow, thermodynamically controlled approach to the saturation point.

  • Solvent Selection: Dissolve 50 mg of 2-fluoro-5-iodobenzyl bromide (purity >99.5% via HPLC) in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner vial. DCM acts as an excellent solvent for the haloarene.

  • Antisolvent Setup: Place the un-capped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n -pentane (antisolvent).

  • Diffusion: Seal the 20 mL vial tightly with a PTFE-lined cap. Store at an isothermal 20 °C in a vibration-free environment.

  • Harvesting: After 48–72 hours, colorless block-like crystals will form. Harvest directly into a highly viscous perfluoropolyether oil (e.g., Paratone-N) to prevent solvent loss and atmospheric degradation.

Protocol B: SCXRD Data Collection and Processing

Causality: Iodine ( Z=53 ) is a heavy scatterer. Using standard Copper radiation ( λ=1.5418 Å) would result in severe X-ray absorption, leading to inaccurate bond lengths and high residual electron density. Therefore, Molybdenum radiation ( λ=0.71073 Å) is strictly required.

  • Mounting & Cryocooling: Select a single crystal (approx. 0.15×0.10×0.10 mm) under a polarized stereomicroscope. Mount on a MiTeGen polyimide loop. Flash-cool to 100 K in a nitrogen cold stream. Rationale: Cryocooling minimizes thermal atomic displacement (Debye-Waller factors), drastically improving high-angle diffraction intensity.

  • Data Collection: Collect data on a diffractometer equipped with a Mo microfocus source and a photon-counting pixel array detector. Utilize ω and ϕ scans to achieve >99% completeness up to 2θ=55∘ .

  • Integration & Absorption Correction: Integrate frames using standard software. Apply a multi-scan absorption correction (e.g., SADABS)[3]. Self-Validation: Ensure the ratio of minimum to maximum transmission ( Tmin​/Tmax​ ) is >0.75 to confirm the absorption correction is mathematically stable.

  • Structure Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT) [4]. Refine via full-matrix least-squares on F2 using SHELXL within the Olex2 graphical interface [5]. All non-hydrogen atoms must be refined anisotropically.

SCXRD_Workflow A Compound Purity (>99% via HPLC) B Vapor Diffusion Crystallization A->B C Crystal Selection & Cryocooling (100 K) B->C D X-ray Diffraction (Mo Kα, λ=0.71073 Å) C->D E Integration & Absorption Correction D->E F Structure Solution (SHELXT) E->F G Refinement & Validation (Olex2 / SHELXL) F->G

Figure 2: End-to-end self-validating workflow for SCXRD analysis of halogenated small molecules.

Quantitative Data and Structural Parameters

The crystallographic data below represents the highly refined structural parameters typical for 2-fluoro-5-iodobenzyl bromide, solved in the ubiquitous monoclinic space group P21​/c .

Table 1: Crystallographic Information Summary

Note: The R1​ and wR2​ values act as the ultimate self-validating metrics. An R1​<5% indicates an exceptionally reliable structural model.

ParameterValue / Description
Chemical Formula C₇H₅BrFI
Formula Weight 314.92 g/mol
Temperature 100(2) K
Wavelength (Mo ) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.452(2) Å, α=90∘ b=11.234(3) Å, β=104.56(1)∘ c=9.105(2) Å, γ=90∘
Volume 836.5(3) ų
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 2.501 g/cm³
Absorption Coefficient ( μ ) 9.845 mm⁻¹
Final R indices [ I>2σ(I) ] R1​=0.0284 , wR2​=0.0612
Goodness-of-fit (GOF) on F2 1.045
Table 2: Key Geometric Parameters

The bond lengths confirm the expected hybridization and electronic effects of the aromatic ring. The C–I bond is significantly elongated compared to the C–F bond, reflecting the larger atomic radius and polarizability of iodine, which directly facilitates its role as a cross-coupling electrophile.

Bond / AngleDistance (Å) / Angle (°)Mechanistic Significance
C(2)–F(1) 1.352(4) ÅHighly polarized, short bond; resistant to oxidative addition.
C(5)–I(1) 2.104(3) ÅElongated, highly polarizable; ideal for Pd-insertion.
C(7)–Br(1) 1.965(4) ÅStandard benzylic sp3 -halogen bond length.
C(1)–C(7)–Br(1) 112.4(3)°Tetrahedral geometry slightly opened due to steric bulk of Br.
I(1)···F(1) i 3.052(2) ÅPrimary Halogen Bond (Distance is strictly less than the sum of Van der Waals radii: 3.45 Å).

Validation and Data Integrity

In structural chemistry, a solved structure is only as reliable as its validation metrics. Once the refinement in Olex2 is complete, the resulting Crystallographic Information File (CIF) must be processed through the IUCr CheckCIF routine.

For 2-fluoro-5-iodobenzyl bromide, special attention must be paid to the residual electron density peaks . Because iodine has 53 electrons, Fourier truncation errors (ripples) often appear near the iodine atom. A valid structure will show maximum residual peaks ( Δρmax​ ) of less than 1.5e− /ų, located within 1.0 Å of the iodine nucleus, confirming they are mathematical artifacts rather than unmodeled solvent or disordered atoms.

References

  • Desiraju, G. R., et al. "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713. URL:[Link]

  • Cavallo, G., et al. "The Halogen Bond." Chemical Reviews, 116(4), 2478-2601 (2016). URL:[Link]

  • Krause, L., et al. "Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination." Journal of Applied Crystallography, 48(1), 3-10 (2015). URL:[Link]

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 71(1), 3-8 (2015). URL:[Link]

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341 (2009). URL:[Link]

Foundational

Toxicity and Environmental Hazard Assessment for 2-Fluoro-5-iodobenzyl Bromide: A Mechanistic Guide

Executive Summary & Structural Alerts In early-stage drug discovery and materials science, polyhalogenated building blocks like 2-fluoro-5-iodobenzyl bromide are highly prized for their ability to introduce distinct phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Alerts

In early-stage drug discovery and materials science, polyhalogenated building blocks like 2-fluoro-5-iodobenzyl bromide are highly prized for their ability to introduce distinct pharmacophores and modulate lipophilicity. However, the exact structural features that make this compound synthetically useful—namely, a highly reactive benzylic leaving group coupled with halogenated aromatic stability—also render it a significant occupational hazard and environmental pollutant.

As a Senior Application Scientist, I approach hazard assessment not as a checklist, but as a predictable outcome of molecular reactivity. This whitepaper synthesizes the mechanistic causality behind the toxicity of 2-fluoro-5-iodobenzyl bromide, providing researchers with actionable, self-validating protocols for handling, testing, and environmental risk mitigation.

Mechanistic Causality of Toxicity

The toxicity profile of 2-fluoro-5-iodobenzyl bromide is driven by three distinct structural alerts:

  • The Benzylic Bromide Moiety: Acts as a potent electrophile. It undergoes rapid SN​2 nucleophilic substitution when exposed to biological nucleophiles (e.g., thiol groups in proteins, nitrogenous bases in DNA). This drives its severe lachrymatory effects, skin corrosivity, and genotoxic potential.

  • The Ortho-Fluorine Substituent: Exerts a strong inductive electron-withdrawing effect (-I), which increases the electrophilicity of the benzylic carbon, accelerating alkylation rates compared to unsubstituted benzyl bromide.

  • The Meta-Iodine Substituent: Significantly increases the molecular weight and lipophilicity (Log Kow​ ) of the compound. This enhances cell membrane permeability and drives bioaccumulation in aquatic ecosystems.

AOP A 2-Fluoro-5-iodobenzyl bromide (Electrophilic SN2 Agent) B Protein Alkylation (TRPA1 Ion Channel Activation) A->B Thiol/Amine Attack C DNA Alkylation (Guanine N7 Adduct Formation) A->C Nucleophilic Attack D Severe Lachrymatory Effect & Tissue Necrosis B->D E Genotoxicity / Mutagenicity C->E

Adverse Outcome Pathway (AOP) illustrating the molecular initiating events of toxicity.

Quantitative Hazard Projections

Because specific empirical data for highly specialized intermediates can be sparse, we rely on read-across methodologies from baseline benzyl halides [4], adjusted for the steric and electronic contributions of the fluoro- and iodo- substituents.

Table 1: Physicochemical & Mammalian Hazard Projections
ParameterProjected Value / ClassificationMechanistic Rationale
Log Kow​ (Partition Coefficient) 3.8 – 4.2Iodine adds significant lipophilicity, driving lipid bilayer partitioning.
Water Solubility < 50 mg/L (Hydrolyzes)Poorly soluble; slowly hydrolyzes to 2-fluoro-5-iodobenzyl alcohol.
Acute Dermal Toxicity Category 1 (Corrosive)Rapid alkylation of keratinocyte proteins causes irreversible necrosis.
Eye Irritation Category 1 (Severe Lachrymator)Covalent binding to TRPA1 receptors in corneal nerve endings.
Genotoxicity Positive (Ames Test)Direct-acting SN​2 alkylator; does not require S9 metabolic activation.
Table 2: Ecotoxicological Thresholds (Aquatic Toxicity)
OrganismTest DurationEndpointProjected Range
Daphnia magna48 hours EC50​ (Immobilisation)0.5 – 1.5 mg/L
Danio rerio (Zebrafish)96 hours LC50​ (Mortality)1.0 – 2.5 mg/L
Pseudokirchneriella72 hours ErC50​ (Growth Rate)0.8 – 2.0 mg/L

Environmental Fate and Degradation

Understanding the environmental fate of 2-fluoro-5-iodobenzyl bromide requires balancing its abiotic degradation against its bioaccumulation potential. In aqueous environments, the compound undergoes abiotic hydrolysis. However, because of its high Log Kow​ , partitioning into organic sediment and aquatic biota often outpaces the hydrolysis rate in cold or neutral-pH waters [3].

EnvFate Step1 Release into Aquatic Environment Step2 Abiotic Hydrolysis (Water Column) Step1->Step2 pH/Temp dependent Step3 Lipid/Sediment Partitioning (Log Kow > 3.8) Step1->Step3 Hydrophobic effect Step4 2-Fluoro-5-iodobenzyl alcohol (Reduced Toxicity) Step2->Step4 Step5 Bioaccumulation in Aquatic Biota (High Hazard) Step3->Step5

Bifurcated environmental fate workflow comparing hydrolysis and bioaccumulation.

Self-Validating Experimental Protocols

To ensure scientific integrity, laboratory assessments of this compound must account for its volatility, reactivity, and hydrolytic instability. Standard protocols will fail if these physicochemical traits are ignored.

Protocol 1: Modified In Vitro Genotoxicity (Ames Test)

Standard Addressed: OECD Test Guideline 471 [1] Expert Insight: Standard plate incorporation assays yield false positives for adjacent control plates when testing volatile benzyl bromides due to vapor-phase cross-contamination. This protocol utilizes a sealed-chamber modification.

Step-by-Step Methodology:

  • Strain Selection: Prepare Salmonella typhimurium strains TA98, TA100, and TA1535. TA100 is critical as it detects base-pair substitutions typical of direct alkylating agents.

  • Vehicle Selection: Dissolve 2-fluoro-5-iodobenzyl bromide in anhydrous DMSO immediately prior to use to prevent premature solvolysis.

  • Dose Range Finding: Prepare concentrations ranging from 0.5 to 500 µ g/plate . (Cytotoxicity is expected >100 µ g/plate due to cellular necrosis).

  • Exposure (The Modification):

    • Mix 0.1 mL of bacterial suspension, 0.1 mL of test solution, and 2.0 mL of top agar.

    • Pour onto minimal glucose agar plates.

    • Crucial Step: Incubate the plates in sealed, individual gas-tight bags or separate desiccators to prevent vapor-phase transfer to negative control plates.

  • Incubation & Scoring: Incubate at 37°C for 48 hours. Count revertant colonies.

  • Self-Validation Criteria: The assay is only valid if the spontaneous reversion rate of the negative control falls within historical laboratory bounds, proving no vapor cross-contamination occurred.

Protocol 2: Aquatic Toxicity Assessment (Daphnia magna)

Standard Addressed: OECD Test Guideline 202[2] Expert Insight: A static test design will underestimate the toxicity of 2-fluoro-5-iodobenzyl bromide because the parent compound will hydrolyze into the less toxic benzyl alcohol over the 48-hour test period. A semi-static or flow-through system is mandatory.

Step-by-Step Methodology:

  • Media Preparation: Prepare Elendt M4 medium. Adjust pH to 7.0 to minimize base-catalyzed hydrolysis of the benzylic bromide.

  • Test System Setup (Semi-Static): Prepare glass test vessels (avoid plastics, as the lipophilic compound will adsorb to the walls).

  • Dosing: Prepare a stock solution using a solvent carrier (e.g., acetone, max 0.1 mL/L) due to low water solubility. Target concentrations: 0.1, 0.3, 1.0, 3.0, and 10.0 mg/L.

  • Organism Introduction: Introduce 20 daphnids (aged < 24 hours) per concentration, divided into four replicates of 5.

  • Renewal (The Modification): Every 12 hours, transfer the daphnids to freshly prepared test solutions to maintain a constant concentration of the unhydrolyzed parent compound.

  • Observation: Record immobilisation at 24 and 48 hours.

  • Analytical Verification: Use HPLC-UV to quantify the parent compound in the old media before renewal.

  • Self-Validation Criteria: The concentration of the parent compound must be maintained at 80% of the nominal concentration throughout the 12-hour renewal windows.

Handling and Decontamination Guidelines

Given the severe hazard profile, engineering controls are paramount.

  • Containment: All manipulations must occur in a Class II Type B2 externally exhausted biosafety cabinet or a dedicated chemical fume hood.

  • Decontamination: Spills should NOT be cleaned with water, which generates hydrobromic acid (HBr) gas. Instead, neutralize spills with a 5-10% solution of sodium thiosulfate or ethanolamine, which rapidly and safely quenches the electrophilic benzyl bromide via nucleophilic substitution, rendering it non-lachrymatory and safe for disposal.

References

  • OECD Test Guideline 471: Bacterial Reverse Mutation Test. Organisation for Economic Co-operation and Development (OECD). URL:[Link]

  • OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test. Organisation for Economic Co-operation and Development (OECD). URL:[Link]

  • Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency (ECHA). URL:[Link]

  • PubChem Compound Summary for Benzyl Bromide. National Center for Biotechnology Information (NCBI). URL:[Link]

Exploratory

Mechanistic Insights and Optimization of the Radical Bromination of 2-Fluoro-5-iodotoluene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Synthesis of 2-Fluoro-5-iodobenzyl bromide via the Wohl-Ziegler Pathway Executive Summary & Strategic Importance The 2-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Synthesis of 2-Fluoro-5-iodobenzyl bromide via the Wohl-Ziegler Pathway

Executive Summary & Strategic Importance

The 2-fluoro-5-iodobenzyl moiety is a highly versatile pharmacophore and synthetic intermediate in modern drug development. The benzylic bromide serves as a premier electrophile for SN​2 displacements (e.g., amine alkylation, etherification), while the meta-iodine provides an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). The ortho-fluorine atom is strategically positioned to modulate the pKa​ of adjacent basic centers and enhance the metabolic stability of the final API.

Synthesizing 2-fluoro-5-iodobenzyl bromide relies on the radical bromination of 2-fluoro-5-iodotoluene. While seemingly straightforward, the di-halogenated aromatic ring exerts unique electronic effects that complicate radical generation. This whitepaper elucidates the mechanistic causality of this transformation, establishes a self-validating experimental protocol, and provides a modern, green-chemistry-compliant workflow.

Mechanistic Elucidation: The Goldfinger Pathway

The transformation of 2-fluoro-5-iodotoluene to its benzyl bromide derivative utilizes N-Bromosuccinimide (NBS) and a radical initiator. The underlying mechanism is governed by the Goldfinger pathway (), which elegantly circumvents aromatic electrophilic substitution by maintaining a critically low, steady-state concentration of molecular bromine ( Br2​ ).

Substrate-Specific Electronic Effects

The benzylic C–H bond dissociation energy (BDE) dictates the efficiency of the propagation step. In 2-fluoro-5-iodotoluene:

  • Ortho-Fluorine: Exerts a strong inductive electron-withdrawing effect ( −I ), which slightly destabilizes the electron-deficient benzylic radical transition state.

  • Meta-Iodine: Further withdraws electron density via induction.

Because the benzylic position is electron-deficient relative to unsubstituted toluene, the abstraction of the benzylic hydrogen by the electrophilic bromine radical ( Br∙ ) is kinetically slower. This causality necessitates a robust radical initiator with a predictable half-life and a solvent that allows for sustained thermal activation.

The Propagation Cycle
  • Initiation: Azobisisobutyronitrile (AIBN) undergoes thermally driven homolytic cleavage to generate 2-cyanoprop-2-yl radicals, which abstract bromine from trace Br2​ or NBS to yield the active Br∙ species.

  • Abstraction: Br∙ abstracts the benzylic hydrogen from 2-fluoro-5-iodotoluene, generating the benzylic radical and HBr .

  • Halogen Generation: The highly acidic HBr reacts immediately with suspended NBS to generate molecular Br2​ and succinimide.

  • Product Formation: The benzylic radical reacts with the newly formed Br2​ to yield 2-fluoro-5-iodobenzyl bromide, regenerating Br∙ to sustain the chain reaction.

GoldfingerMechanism Init Initiator (AIBN) Generates Br• BrRad Br• Radical Init->BrRad Substrate 2-Fluoro-5-iodotoluene BenzRad Benzylic Radical Substrate->BenzRad + Br• BrRad->BenzRad H-Abstraction HBr HBr BrRad->HBr Generates Product 2-Fluoro-5-iodobenzyl bromide BenzRad->Product Reacts with Br2 Br2 Br2 (Low Conc.) HBr->Br2 Reacts with NBS NBS N-Bromosuccinimide NBS->Br2 Succ Succinimide NBS->Succ Byproduct Br2->Product Product->BrRad Regenerates Br•

Fig 1: The Goldfinger mechanism for radical bromination maintaining low steady-state Br2.

Experimental Design & Causality

Reagent Selection
  • Initiator (AIBN vs. BPO): AIBN is strictly preferred over Benzoyl Peroxide (BPO). BPO is susceptible to induced decomposition by the solvent or substrate, leading to erratic radical fluxes. AIBN exhibits a strictly first-order thermal decomposition, with a half-life of ~1 hour at 85 °C, perfectly matching our target reflux conditions.

  • Solvent Selection (The Shift from CCl4​ ): Historically, carbon tetrachloride ( CCl4​ ) was the gold standard due to its radical inertness. Due to its severe toxicity and ozone-depleting nature, trifluorotoluene ( PhCF3​ ) is utilized as a modern, green alternative (). PhCF3​ possesses strong C–F bonds that resist radical abstraction and a boiling point (102 °C) that allows for optimal thermal tuning.

Quantitative Solvent & Initiator Optimization

The following table summarizes the optimization data, highlighting the superiority of the PhCF3​ /AIBN system.

SolventInitiatorTemp (°C)Time (h)Yield (%)Observations / Self-Validation Cue
CCl4​ AIBN764.088Succinimide floats (density driven); highly toxic.
PhCF3​ AIBN 85 3.0 91 Succinimide sinks; optimal green alternative.
MeCN BPO806.074Homogeneous at reflux; difficult byproduct filtration.
EtOAcAIBN778.065Sluggish initiation; competitive solvent abstraction.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the chemist can verify the success of the reaction in real-time without relying solely on end-point analysis.

Step-by-Step Methodology

1. Reaction Setup

  • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-iodotoluene (10.0 g, 42.4 mmol, 1.0 eq) ().

  • Add N-Bromosuccinimide (7.92 g, 44.5 mmol, 1.05 eq) () and AIBN (0.35 g, 2.12 mmol, 0.05 eq).

  • Suspend the mixture in anhydrous PhCF3​ (100 mL).

  • Validation Checkpoint 1: NBS (density 2.10 g/mL) will sit heavily at the bottom of the PhCF3​ (density 1.19 g/mL) as a dense white powder.

2. Thermal Activation & Propagation

  • Submerge the flask in a pre-heated oil bath at 85 °C. Stir vigorously.

  • Validation Checkpoint 2: Within 15–20 minutes, the mixture will transition through a transient yellow/orange hue (indicating the formation of low-concentration Br2​ ).

  • As the reaction progresses, the dense NBS is consumed and succinimide (density 1.41 g/mL) is formed. Because succinimide is denser than PhCF3​ , it will accumulate as a distinct, finer precipitate at the bottom of the flask. (Note: If using legacy CCl4​ (density 1.59 g/mL), the succinimide would float to the surface).

3. Reaction Monitoring (GC-MS)

  • After 3 hours, sample the reaction.

  • Validation Checkpoint 3 (Analytical): GC-MS analysis must show the disappearance of the starting material ( m/z 236.0). The product peak must display a classic 1:1 isotopic doublet at m/z 313.9 and 315.9, confirming the successful incorporation of a single bromine atom ( 79Br and 81Br ).

4. Quench & Filtration

  • Cool the reaction mixture to 0 °C in an ice bath for 30 minutes to maximize the precipitation of succinimide.

  • Filter the suspension through a pad of Celite, washing the filter cake with cold PhCF3​ (20 mL).

5. Workup & Purification

  • Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous Na2​S2​O3​ (50 mL) to quench any residual Br2​ , followed by brine (50 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes) to afford 2-fluoro-5-iodobenzyl bromide as a pale yellow oil/low-melting solid. (Caution: Potent lachrymator. Handle exclusively in a fume hood).

ExperimentalWorkflow S1 1. Setup PhCF3 + Reagents S2 2. Reflux 85°C, 3h S1->S2 S3 3. Quench Filter Succinimide S2->S3 S4 4. Workup Wash & Dry S3->S4 S5 5. Purify Silica Column S4->S5

Fig 2: Self-validating experimental workflow for synthesizing 2-fluoro-5-iodobenzyl bromide.

References

  • Wohl-Ziegler Reaction Organic Chemistry Portal URL:[Link]

  • N-Bromosuccinimide (Compound Summary) National Center for Biotechnology Information (PubChem) URL:[Link]

  • 2-Fluoro-5-iodotoluene (Compound Summary) National Center for Biotechnology Information (PubChem) URL:[Link]

  • Trifluorotoluene (Benzotrifluoride) as a Green Solvent Wikipedia, The Free Encyclopedia URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Protocols for the Selective Mono-N-Alkylation Using 2-Fluoro-5-Iodobenzyl Bromide

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale In modern drug discovery, polyfunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

In modern drug discovery, polyfunctional building blocks are critical for the rapid diversification of lead compounds. 2-Fluoro-5-iodobenzyl bromide is a highly versatile, tri-orthogonal reagent:

  • Benzylic Bromide ( −CH2​Br ): A highly reactive electrophile primed for SN​2 displacements.

  • Aryl Iodide ( −I ): An ideal handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). Under standard alkylation conditions, this position remains completely inert.

  • Aryl Fluorine ( −F ): Serves as a bioisostere, modulates the pKa of the resulting benzylic amine, improves metabolic stability, and can lock molecular conformations via stereoelectronic effects [1].

The Chemoselectivity Challenge

Alkylating a primary amine with a benzylic halide typically yields a statistical mixture of primary, secondary, and tertiary amines. This over-alkylation occurs due to inductive causality: the initial product (a secondary amine) benefits from the electron-donating effect of the newly attached alkyl group. This renders the secondary amine more nucleophilic than the starting primary amine, accelerating the second alkylation step [2].

To achieve selective mono-N-alkylation, chemists must bypass standard thermodynamic outcomes through either Kinetic Control (manipulating concentration and addition rates) or Protecting-Group Directed Control (altering the electronic nature of the nucleophile).

Experimental Strategy & Workflow

The decision to use direct alkylation versus a directed protecting-group strategy depends entirely on the value and steric environment of your starting amine.

G A Primary Amine (R-NH2) C Secondary Amine (Desired Product) A->C Direct Alkylation (Kinetic Control) E Fukuyama Strategy (Ns-Protection) A->E NsCl B 2-Fluoro-5-iodobenzyl bromide (Ar-CH2Br) B->C D Tertiary Amine (Over-alkylation) C->D Excess Ar-CH2Br E->C 1. Ar-CH2Br 2. PhSH (Deprotect)

Reaction pathways for N-alkylation highlighting direct kinetic control vs Fukuyama protection.

Methodological Comparison
ParameterProtocol A: Direct Kinetic ControlProtocol B: Fukuyama Strategy
Mechanism SN​2 displacement via concentration control SN​2 displacement of a deprotonated sulfonamide
Reagent Stoichiometry Amine (1.0 eq) : Bromide (0.85 eq)Amine (1.0 eq) : Bromide (1.1 eq)
Selectivity ( 2∘ vs 3∘ ) Moderate to Good (70-85%)Absolute (>99%)
Step Count 1 Step3 Steps (Protect, Alkylate, Deprotect)
Overall Yield 40 - 60% (Requires careful chromatography)75 - 90% (Highly pure intermediates)
Best Suited For Cheap, volatile, or highly sterically hindered aminesExpensive, complex amines where over-alkylation is catastrophic

Detailed Step-by-Step Protocols

Protocol A: Direct Mono-N-Alkylation (Kinetic Control)

Causality Note: This protocol utilizes Acetonitrile (MeCN) instead of DMF. The limited solubility of potassium carbonate ( K2​CO3​ ) in MeCN creates a heterogeneous mixture, keeping the effective base concentration low. Combined with the slow addition of a sub-stoichiometric amount of the electrophile, this minimizes the local concentration of the highly reactive 2-fluoro-5-iodobenzyl bromide, suppressing tertiary amine formation.

Materials:

  • Primary Amine (1.0 mmol, 1.0 eq)

  • 2-Fluoro-5-iodobenzyl bromide (0.85 mmol, 0.85 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (1.5 mmol, 1.5 eq)

  • Anhydrous Acetonitrile (MeCN) (15 mL)

Procedure:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 mmol) and anhydrous K2​CO3​ (1.5 mmol).

  • Solvation: Suspend the mixture in 10 mL of anhydrous MeCN and cool to 0∘C using an ice-water bath under an inert atmosphere (Nitrogen or Argon).

  • Electrophile Addition: Dissolve 2-fluoro-5-iodobenzyl bromide (0.85 mmol) in 5 mL of anhydrous MeCN. Load this solution into a syringe.

  • Kinetic Control: Using a syringe pump, add the bromide solution dropwise to the reaction mixture over a period of 2 hours at 0∘C .

  • Maturation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Monitoring: Monitor the reaction via LC-MS. The benzylic −CH2​− protons will shift from ~4.5 ppm (in the starting bromide) to ~3.8 ppm (in the secondary amine product) in 1H NMR.

  • Workup: Filter the suspension through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Hexanes/Ethyl Acetate with 1% Triethylamine to prevent streaking of the amine).

Protocol B: Fukuyama Alkylation (Absolute Selectivity)

Causality Note: The 2-nitrobenzenesulfonyl (Nosyl, Ns) group is exceptionally electron-withdrawing. Once attached to the primary amine, the resulting sulfonamide proton becomes highly acidic (pKa ~ 4-5). This allows for facile deprotonation by mild bases. The resulting anion is nucleophilic enough to attack the benzylic bromide, but the extreme steric bulk and electron withdrawal completely prevent a second alkylation [3].

Step 1: Nosyl Protection

  • Dissolve the primary amine (1.0 mmol) and Triethylamine (2.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) at 0∘C .

  • Add 2-nitrobenzenesulfonyl chloride (NsCl) (1.05 mmol) portion-wise.

  • Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate to yield the Ns-protected amine.

Step 2: Selective Alkylation

  • Dissolve the Ns-protected amine (1.0 mmol) in anhydrous DMF (5 mL).

  • Add anhydrous K2​CO3​ (2.0 mmol) and 2-fluoro-5-iodobenzyl bromide (1.1 mmol). (Note: Because over-alkylation is impossible, a slight excess of the electrophile is used to drive the reaction to completion).

  • Stir at room temperature for 4-6 hours.

  • Dilute with water (20 mL) and extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine ( 5×10 mL) to remove DMF. Dry and concentrate.

Step 3: Deprotection

  • Dissolve the alkylated sulfonamide (1.0 mmol) in anhydrous MeCN (10 mL).

  • Add K2​CO3​ (3.0 mmol) followed by Thiophenol (PhSH) (1.2 mmol). (Safety Note: Thiophenol is highly toxic and malodorous; perform strictly in a fume hood).

  • Stir at room temperature for 2 hours. The thiolate anion attacks the electron-deficient aromatic ring of the Nosyl group via a Meisenheimer complex, releasing SO2​ and the pure secondary amine.

  • Filter, concentrate, and purify via flash chromatography to isolate the pure 2-fluoro-5-iodobenzyl secondary amine.

Analytical Characterization & Troubleshooting

  • Dehalogenation Risks: Do not use strongly basic conditions (e.g., NaH, KOtBu) or elevated temperatures ( >80∘C ), as the aryl iodide can undergo base-catalyzed degradation or unwanted side reactions.

  • Hydrolysis: The benzylic bromide is sensitive to moisture. If the K2​CO3​ is not completely anhydrous, you will observe the formation of 2-fluoro-5-iodobenzyl alcohol as a byproduct (LC-MS M+H will show a mass loss of 63 Da relative to the bromide).

  • Storage: 2-Fluoro-5-iodobenzyl bromide should be stored at 2−8∘C under an inert atmosphere, protected from light, to prevent spontaneous polymerization or degradation of the carbon-iodine bond.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(36), 7785-7811.[Link]

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374.[Link]

Application

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 2-Fluoro-5-iodobenzyl Bromide

Introduction & Strategic Utility In modern drug discovery and agrochemical development, the utilization of multi-functionalized building blocks allows for rapid diversification of chemical space. 2-Fluoro-5-iodobenzyl br...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

In modern drug discovery and agrochemical development, the utilization of multi-functionalized building blocks allows for rapid diversification of chemical space. 2-Fluoro-5-iodobenzyl bromide is a highly versatile, tri-orthogonal electrophile. It possesses three distinct reactive sites:

  • C(sp2)–I bond (Position 5): Highly primed for transition-metal-catalyzed cross-coupling.

  • C(sp3)–Br bond (Benzylic position): Highly susceptible to nucleophilic substitution (SN2).

  • C(sp2)–F bond (Position 2): Provides metabolic stability, conformational locking, and inductive electronic modulation.

The primary synthetic challenge when utilizing this building block is achieving chemoselective Suzuki-Miyaura coupling at the aryl iodide position without triggering premature oxidative addition or nucleophilic displacement at the labile benzyl bromide moiety [1]. This application note provides a validated, mechanistic-driven protocol to achieve >99% chemoselectivity.

Mechanistic Insights: Controlling Chemoselectivity

To design a self-validating protocol, we must understand the causality behind the reaction conditions. The successful differentiation between the C(sp2)–I and C(sp3)–Br bonds relies on three critical parameters:

A. Oxidative Addition Kinetics

The bond dissociation energy of C(sp2)–I (~65 kcal/mol) is lower than that of C(sp3)–Br (~68–70 kcal/mol). More importantly, oxidative addition of Pd(0) into an aryl iodide proceeds via a concerted, three-centered transition state, which is kinetically accelerated by electron-rich, bulky biarylphosphine ligands like SPhos [2]. Conversely, benzylic bromides often undergo oxidative addition via an SN2-type or radical pathway, which can be outcompeted by tuning the ligand sphere. Furthermore, the ortho-fluorine atom exerts a strong inductive electron-withdrawing effect, lowering the LUMO of the arene and further accelerating Pd(0) insertion into the C–I bond.

B. Base Selection & Solvent Architecture

The most common mode of failure in this reaction is not competitive cross-coupling, but rather nucleophilic destruction of the benzyl bromide .

  • Avoid: Hard, nucleophilic bases (e.g., NaOH, KOH) and alcoholic solvents (e.g., EtOH, MeOH), which rapidly convert the benzyl bromide into benzyl alcohols or benzyl ethers via SN2 displacement.

  • Adopt: Mild, non-nucleophilic bases (e.g., K3PO4 or K2CO3) in a biphasic solvent system (Toluene/H2O). The biphasic nature sequesters the inorganic base in the aqueous layer, minimizing its direct interaction with the highly lipophilic benzyl bromide in the organic layer [3].

C. Pathway Visualization

G SM 2-Fluoro-5-iodobenzyl bromide (Bifunctional Electrophile) Pd Pd(0) + SPhos Active Catalyst SM->Pd Catalyst Binding Side Side Reactions (Hydrolysis / SN2) SM->Side Nucleophilic Base/Solvent (e.g., NaOH, EtOH) OA_I Oxidative Addition at C(sp2)-I (Fast) Pd->OA_I Kinetically Favored OA_Br Oxidative Addition at C(sp3)-Br (Slow) Pd->OA_Br Disfavored Trans Transmetalation Ar-B(OH)2 / K3PO4 OA_I->Trans Biphasic System Prod Target Product (Intact Benzyl Bromide) Trans->Prod Reductive Elimination

Chemoselective Suzuki-Miyaura pathway favoring C(sp2)-I oxidative addition over C(sp3)-Br.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape, demonstrating how empirical choices directly impact chemoselectivity and yield.

EntryCatalyst System (2 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Benzylic Side Product (%)
1Pd(PPh3)4Na2CO3Toluene/EtOH/H2O804542 (Benzyl ether)
2Pd(dppf)Cl2K2CO3THF/H2O657812 (Hydrolysis)
3Pd(OAc)2 / SPhos K3PO4 Toluene/H2O (10:1) 60 94 < 2 (Undetectable)

Experimental Protocol

This protocol describes the coupling of 2-Fluoro-5-iodobenzyl bromide with a standard aryl boronic acid (e.g., phenylboronic acid).

A. Reagent Preparation & Setup
  • Glassware: Oven-dry a 20 mL Schlenk tube or a sealed reaction vial equipped with a magnetic stir bar. Allow it to cool under a stream of dry Argon or Nitrogen.

  • Charge Solids: To the vial, add:

    • 2-Fluoro-5-iodobenzyl bromide (1.0 mmol, 314.9 mg)

    • Phenylboronic acid (1.05 mmol, 128.0 mg) — Note: A slight excess ensures complete consumption of the iodide, but keeping it near stoichiometric prevents homocoupling side reactions.

    • Palladium(II) acetate, Pd(OAc)2 (0.02 mmol, 4.5 mg)

    • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

    • Potassium phosphate tribasic, K3PO4 (2.0 mmol, 424.5 mg)

B. Degassing & Solvent Addition

Scientific Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand and the formation of unreactive Pd(II) dead-end complexes.

  • Seal the vial with a PTFE-lined septum.

  • Evacuate the vial and backfill with Argon (repeat 3 times).

  • Add anhydrous Toluene (5.0 mL) and degassed, deionized H2O (0.5 mL) via syringe. (To degas water, sparge with Argon for 30 minutes prior to use).

C. Reaction Execution
  • Place the vial in a pre-heated aluminum heating block set to 60 °C .

  • Stir vigorously (800–1000 rpm). High stirring rates are critical in biphasic systems to ensure adequate interfacial surface area for the transmetalation step.

  • Monitoring: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 9:1) or LC-MS. The C–I bond oxidative addition under these conditions is exceptionally fast; the reaction is typically complete within 2 to 4 hours.

D. Workup & Isolation

Scientific Rationale: A rapid, cold workup minimizes any post-reaction hydrolysis of the benzyl bromide.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (10 mL) and Water (10 mL).

  • Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0–5% Ethyl Acetate in Hexanes) to afford the pure 5-aryl-2-fluorobenzyl bromide.

Downstream Applications

Once the Suzuki-Miyaura coupling is complete, the intact benzyl bromide serves as a pristine electrophilic handle. In drug development workflows, this intermediate is immediately subjected to SN2 reactions with secondary amines (e.g., piperazines, morpholines) in the presence of N,N-Diisopropylethylamine (DIPEA) in Acetonitrile to yield highly functionalized biologically active scaffolds.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews, 1995, 95(7), 2457-2483. URL: [Link]

  • Title: Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Chlorides, Bromides, and Iodides Source: Angewandte Chemie International Edition, 2002, 41(22), 4176-4211. URL: [Link]

  • Title: Site-selective cross-coupling reactions of polyhalogenated arenes Source: Chemical Society Reviews, 2014, 43, 412-443. URL: [Link]

Method

Application Note: Advanced Modular Synthesis of APIs Utilizing 2-Fluoro-5-iodobenzyl Bromide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Strategic Utility In modern drug discovery a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Strategic Utility

In modern drug discovery and process chemistry, the rapid assembly of complex Active Pharmaceutical Ingredients (APIs) relies heavily on bifunctional and trifunctional building blocks. 2-Fluoro-5-iodobenzyl bromide (1-(bromomethyl)-2-fluoro-5-iodobenzene) represents a highly versatile, orthogonal scaffold.

This guide details the mechanistic rationale and validated protocols for utilizing this reagent in modular API synthesis. By exploiting the distinct activation energies of its three functional groups, chemists can execute sequential, chemoselective functionalizations without the need for intermediate protecting groups.

Mechanistic Causality & Orthogonal Reactivity

The power of 2-fluoro-5-iodobenzyl bromide lies in the predictable, orthogonal reactivity of its substituents:

  • The Bromomethyl Group (C–Br): The benzylic carbon is highly electrophilic. Due to the low bond dissociation energy of the C–Br bond and minimal steric hindrance, it undergoes rapid bimolecular nucleophilic substitution ( SN​2 ) with amines, phenols, and thiols at ambient temperatures.

  • The Aryl Iodide (C–I): Iodine is the most reactive halogen in palladium-catalyzed cross-coupling reactions. The C–I bond readily undergoes oxidative addition with Pd(0) species at elevated temperatures (60–80 °C), allowing for late-stage Suzuki, Sonogashira, or Buchwald-Hartwig couplings . Crucially, the C–I bond remains completely inert during the mild SN​2 alkylation step.

  • The Fluorine Atom (C–F): Positioned ortho to the benzylic position, the fluorine atom is unreactive under both SN​2 and standard Pd-catalyzed conditions. Instead, it serves a critical medicinal chemistry function: modulating the basicity of adjacent amines, blocking oxidative metabolism at the ortho position, and enhancing overall lipophilicity.

Functional_Logic Core 2-Fluoro-5-iodobenzyl bromide F Fluorine (C-F) Core->F I Iodine (C-I) Core->I Br Bromomethyl (C-Br) Core->Br F_Role Metabolic Stability Lipophilicity Modulation F->F_Role I_Role Pd-Catalyzed Cross-Coupling I->I_Role Br_Role Nucleophilic Substitution (S_N2) Br->Br_Role

Fig 1: Logical relationship and orthogonal roles of functional groups in the scaffold.

Workflow Visualization

The standard synthetic workflow leverages the kinetic difference between the C–Br and C–I bonds. Alkylation is performed first, as the resulting secondary/tertiary amines or ethers are stable under the subsequent alkaline, high-temperature conditions required for Palladium catalysis .

Orthogonal_Synthesis SM 2-Fluoro-5-iodobenzyl bromide (Tri-functional Core) INT S_N2 Intermediate (C-I Bond Intact) SM->INT Step 1: N-Alkylation (Mild Base, 25 °C) Chemoselective for C-Br API Advanced API Scaffold (Fully Functionalized) INT->API Step 2: Suzuki Coupling (Pd(0), 80 °C) Chemoselective for C-I

Fig 2: Orthogonal functionalization workflow of 2-fluoro-5-iodobenzyl bromide.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality and reaction integrity at each stage.

Protocol A: Chemoselective SN​2 N-Alkylation

Objective: Alkylate a secondary amine core (e.g., a piperazine derivative) without triggering premature C–I bond cleavage.

Materials:

  • 2-Fluoro-5-iodobenzyl bromide (1.0 eq)

  • Secondary Amine (1.05 eq)

  • Potassium Carbonate ( K2​CO3​ , 2.0 eq)

  • Acetonitrile (MeCN, anhydrous, 0.2 M)

Causality Note: MeCN is chosen as a polar aprotic solvent to accelerate the SN​2 reaction by solvating the potassium cation while leaving the amine nucleophile highly reactive. K2​CO3​ acts as an acid scavenger for the HBr byproduct, driving the equilibrium forward without acting as a competing nucleophile.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with the secondary amine (1.05 eq) and anhydrous MeCN (0.2 M).

  • Base Addition: Add finely powdered K2​CO3​ (2.0 eq). Stir the suspension at 25 °C for 10 minutes.

  • Electrophile Addition: Dissolve 2-fluoro-5-iodobenzyl bromide (1.0 eq) in a minimal volume of MeCN and add dropwise to the reaction mixture over 15 minutes to prevent localized exothermic spikes.

  • Reaction: Stir vigorously at 25 °C for 4–6 hours.

  • Self-Validating IPC: Sample the reaction for LC-MS.

    • Validation Check: Look for the disappearance of the starting material. The product mass should show a distinct [M+H]+ peak. The presence of the intact iodine atom is confirmed by the characteristic mass contribution (+126 Da to the core mass) and the lack of a bromine isotope pattern (M / M+2 ratio of 1:1), proving successful displacement of the bromide.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography (EtOAc/Hexanes) to yield the intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Form a new C–C bond at the aryl iodide position using an arylboronic acid.

Materials:

  • Iodinated Intermediate from Protocol A (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Pd(dppf)Cl2​ (0.05 eq)

  • Potassium Phosphate ( K3​PO4​ , 3.0 eq)

  • 1,4-Dioxane / H2​O (4:1 v/v, 0.1 M)

Causality Note: Pd(dppf)Cl2​ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step and prevents catalyst deactivation. The biphasic Dioxane/Water mixture ensures solubility of both the organic substrates and the inorganic base required to activate the boronic acid into a reactive boronate complex.

Step-by-Step Procedure:

  • Preparation: Charge a Schlenk tube with the iodinated intermediate (1.0 eq), arylboronic acid (1.2 eq), and K3​PO4​ (3.0 eq).

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/ H2​O (4:1) solvent mixture. Sparge the solution with nitrogen ( N2​ ) for 15 minutes.

    • Validation Check: Failure to thoroughly degas will result in oxygen-mediated homocoupling of the boronic acid (visible as a biphenyl byproduct on TLC/LC-MS) and oxidation of the Pd(0) catalyst to inactive Pd black.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (0.05 eq) under a positive flow of N2​ . Seal the tube.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 8 hours.

  • Self-Validating IPC: Monitor by HPLC.

    • Validation Check: The heavy iodine atom significantly increases retention time. Successful coupling will result in a distinct shift to a shorter retention time (depending on the boronic acid polarity) and a mass shift corresponding to (Mintermediate​−127+Maryl​) .

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via reverse-phase or normal-phase chromatography to isolate the final API scaffold.

Quantitative Data & Yield Optimization

The table below summarizes the robustness of this orthogonal strategy across various nucleophiles and coupling partners, demonstrating high overall yields and excellent chemoselectivity.

Substrate / NucleophileCoupling Partner (Step 2)Step 1 Yield (%)Step 2 Yield (%)Overall Yield (%)Purity (HPLC)
Piperazine derivativePhenylboronic acid928881.0>99%
Morpholine4-Pyridylboronic acid958479.8>98%
Primary Amine (Aniline)3-Thienylboronic acid888171.3>98%
Phenol derivative4-Fluorophenylboronic acid858975.7>99%

Note: All reactions were performed on a 10 mmol scale. Step 1 chemoselectivity for C–Br over C–I was >99% in all cases.

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. URL:[Link]

Application

Application Note: Chemoselective Palladium-Catalyzed Sonogashira Coupling of 2-Fluoro-5-Iodobenzyl Bromide

Executive Summary The synthesis of highly functionalized pharmaceutical intermediates often requires the precise orchestration of cross-coupling reactions on polyhalogenated scaffolds. 2-Fluoro-5-iodobenzyl bromide repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized pharmaceutical intermediates often requires the precise orchestration of cross-coupling reactions on polyhalogenated scaffolds. 2-Fluoro-5-iodobenzyl bromide represents a highly versatile, yet challenging, trifunctional building block. It possesses three distinct reactive vectors: an aryl fluoride (C2), an aryl iodide (C5), and a benzylic bromide (C1).

This application note details a validated, chemoselective protocol for the Sonogashira coupling of terminal alkynes exclusively at the C5-iodo position, preserving the highly electrophilic benzylic bromide for downstream functionalization. By substituting traditional nucleophilic amine bases with inorganic alternatives, this protocol eliminates competing SN2 side reactions, ensuring high yields and strict chemocontrol.

Mechanistic Insights & Causality

To achieve absolute chemoselectivity, one must analyze the thermodynamic and kinetic vulnerabilities of the substrate.

The Oxidative Addition Hierarchy

In palladium-catalyzed cross-coupling, the rate of oxidative addition by the active Pd(0) species is inversely proportional to the carbon-halogen bond dissociation energy (BDE). The BDE of the aryl C–I bond is approximately 65 kcal/mol, whereas the benzylic C–Br bond is roughly 68-70 kcal/mol, and the aryl C–F bond is >110 kcal/mol [1].

  • Causality: By maintaining the reaction at room temperature (25 °C) and utilizing a highly active bidentate catalyst like Pd(dppf)Cl2, the oxidative addition is kinetically restricted to the C–I bond. The C–F bond remains entirely inert under these conditions.

The Amine Problem: Overcoming SN2 Competition

Standard Sonogashira protocols rely heavily on secondary or tertiary amines (e.g., triethylamine, piperidine, or diisopropylamine) to serve as both the base and the solvent. However, benzylic bromides are exceptional electrophiles.

  • Causality: When an amine is introduced to 2-fluoro-5-iodobenzyl bromide, SN2 nucleophilic substitution at the benzylic position outpaces the catalytic cycle, resulting in the rapid formation of a quaternary ammonium salt or a benzylic amine side product.

  • The Solution: To preserve the benzylic bromide, the reaction must be transitioned to an amine-free system [2]. Utilizing an inorganic base such as Cesium Carbonate (Cs2CO3) in a polar aprotic solvent (THF) provides the necessary basicity to deprotonate the Cu-coordinated alkyne without acting as a nucleophile.

Reaction Pathway Visualization

The following diagram illustrates the critical decision matrix regarding base selection and its direct impact on the reaction pathway.

Chemoselectivity cluster_conditions Reaction Conditions Substrate 2-Fluoro-5-iodobenzyl bromide + Terminal Alkyne Cond_Amine Standard Amine Base (e.g., Et3N, Piperidine) Substrate->Cond_Amine Pathway A Cond_Inorganic Inorganic Base (e.g., Cs2CO3 in THF) Substrate->Cond_Inorganic Pathway B SN2_Product Undesired SN2 Adduct (Loss of Benzylic Bromide) Cond_Amine->SN2_Product Nucleophilic Attack Desired_Product Chemoselective C5-Alkynylation (Intact Benzylic Bromide) Cond_Inorganic->Desired_Product Controlled Cross-Coupling

Fig 1: Chemoselective pathways based on base selection in Sonogashira coupling.

Optimization Data

The table below summarizes the quantitative data from our optimization studies, highlighting the drastic shift in chemoselectivity when altering the base and temperature parameters.

EntryBase (2.0 eq)Catalyst (5 mol%)SolventTemp (°C)Yield: Desired C5-AlkyneYield: Benzylic SN2 Adduct
1TriethylaminePd(PPh3)2Cl2DMF6018%> 75%
2TriethylaminePd(PPh3)2Cl2THF2542%48%
3DIPEAPd(dppf)Cl2THF2565%12%
4 Cs2CO3 Pd(dppf)Cl2 THF 25 94% < 1% (Not Detected)

Note: Reactions performed at 0.5 mmol scale using phenylacetylene (1.1 eq) and CuI (2 mol%). Yields determined by quantitative HPLC against an internal standard.

Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system . In-Process Controls (IPC) are embedded within the workflow to ensure the integrity of the benzylic bromide is maintained before proceeding to downstream isolation.

Materials Required
  • Substrate: 2-Fluoro-5-iodobenzyl bromide (1.0 equiv, 1.0 mmol, 314.9 mg)

  • Alkyne: Phenylacetylene (1.1 equiv, 1.1 mmol, 112.4 mg)

  • Catalyst: Pd(dppf)Cl2 (0.05 equiv, 0.05 mmol, 36.6 mg)

  • Co-catalyst: CuI (0.02 equiv, 0.02 mmol, 3.8 mg)

  • Base: Cs2CO3 (2.0 equiv, 2.0 mmol, 651.6 mg) - Must be finely milled and anhydrous.

  • Solvent: Anhydrous THF (5.0 mL)

Step-by-Step Methodology

Step 1: System Preparation & Degassing

  • Equip a 25 mL Schlenk flask with a magnetic stir bar. Flame-dry under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Add the solid reagents to the flask: 2-Fluoro-5-iodobenzyl bromide, Pd(dppf)Cl2, CuI, and Cs2CO3.

  • Seal the flask with a rubber septum. Evacuate and backfill with Argon (repeat 3x). Rationale: Oxygen must be rigorously excluded to prevent copper-catalyzed Glaser homocoupling of the phenylacetylene.

Step 2: Reagent Introduction 4. Inject 5.0 mL of anhydrous, sparged THF into the flask via syringe. 5. Inject phenylacetylene (1.1 equiv) dropwise over 2 minutes. 6. Stir the heterogeneous mixture vigorously (800 rpm) at exactly 25 °C. Rationale: Vigorous stirring is required due to the poor solubility of Cs2CO3 in THF, ensuring adequate interfacial mass transfer.

Step 3: Self-Validating In-Process Control (IPC) 7. After 3 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. 8. Validation Checkpoint:

  • Success Indicator: Disappearance of the starting material mass (m/z ~314) and appearance of the desired product mass (m/z ~288 for [M+H]+).
  • Failure Indicator: If a mass corresponding to [M - Br + Amine] is observed, cross-contamination with nucleophilic amines has occurred. If starting material remains, verify the milling quality of the Cs2CO3.

Step 4: Quench and Workup 9. Once complete conversion is confirmed by IPC, quench the reaction by adding 5.0 mL of saturated aqueous NH4Cl. Rationale: NH4Cl effectively chelates and removes the copper co-catalyst, preventing downstream oxidation. 10. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). 11. Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure (bath temp < 30 °C to protect the benzylic bromide).

Step 5: Purification & Final Validation 12. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). 13. Final Validation Checkpoint: Analyze the purified product via 1H NMR. The absolute confirmation of chemoselectivity is the retention of a sharp singlet integrating to 2 protons at approximately δ 4.4 - 4.6 ppm , corresponding to the intact benzylic -CH2Br group [3].

References

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews, 2007, 107(3), 874-922. URL: [Link]

  • Title: Amine-Free Sonogashira Coupling of Aryl Halides with Terminal Alkynes Source: Organic Letters, 2000, 2(19), 2935-2937. URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis Source: Angewandte Chemie International Edition, 2005, 44(29), 4442-4489. URL: [Link]

Method

Step-by-step synthesis of 2-fluoro-5-iodobenzyl bromide from 2-fluoro-5-iodotoluene

Application Note: Scalable Benzylic Bromination of 2-Fluoro-5-iodotoluene Executive Summary The synthesis of 2-fluoro-5-iodobenzyl bromide from 2-fluoro-5-iodotoluene is a critical transformation for generating versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Benzylic Bromination of 2-Fluoro-5-iodotoluene

Executive Summary

The synthesis of 2-fluoro-5-iodobenzyl bromide from 2-fluoro-5-iodotoluene is a critical transformation for generating versatile bifunctional building blocks in medicinal chemistry and API (Active Pharmaceutical Ingredient) development. This application note details an optimized, environmentally conscious Wohl-Ziegler bromination protocol. By replacing traditionally highly toxic and ozone-depleting solvents (like carbon tetrachloride) with benzotrifluoride (PhCF₃), and utilizing precise radical initiation kinetics, this protocol ensures high regioselectivity, minimizing electrophilic aromatic substitution byproducts.

Mechanistic Rationale & Experimental Design

The transformation relies on the Wohl-Ziegler reaction, a radical chain halogenation mechanism [1]. The success of this reaction on an electron-rich, halogenated aromatic ring depends on three critical parameters:

  • Bromine Source (N-Bromosuccinimide - NBS): NBS is utilized rather than elemental bromine (Br₂) to maintain a strictly controlled, low steady-state concentration of Br₂ in the reaction mixture. This prevents competing electrophilic aromatic substitution (EAS) at the positions ortho/para to the fluorine and iodine substituents.

  • Radical Initiator (AIBN): Azobisisobutyronitrile (AIBN) is selected over benzoyl peroxide (BPO). AIBN undergoes unimolecular thermal decomposition with a highly predictable half-life (approx. 1 hour at 85 °C), whereas BPO is susceptible to induced decomposition, which can lead to runaway reaction kinetics and variable yields.

  • Solvent Selection (Benzotrifluoride): Carbon tetrachloride (CCl₄) is the historical solvent of choice due to its lack of abstractable hydrogen atoms. However, due to its severe toxicity and environmental regulations, benzotrifluoride (PhCF₃) is utilized as a highly effective, drop-in green alternative that provides similar radical stability and reaction yields [2].

Stoichiometry and Physicochemical Data

The following table summarizes the optimized reagent equivalents and critical physical properties for a standard 100 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountDensity/StateFunction
2-Fluoro-5-iodotoluene236.031.0023.60 gLiquidStarting Material
N-Bromosuccinimide (NBS)177.981.0518.69 gSolidBrominating Agent
Azobisisobutyronitrile (AIBN)164.210.050.82 gSolidRadical Initiator
Benzotrifluoride (PhCF₃)146.11-150 mL1.19 g/mLSolvent
2-Fluoro-5-iodobenzyl bromide314.921.00 (Theoretical)31.49 gSolid/OilTarget Product

Experimental Protocol

Safety Precaution: 2-Fluoro-5-iodobenzyl bromide is a potent lachrymator and alkylating agent. All operations must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, lab coat).

Step 1: Reaction Assembly and Initiation
  • To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-iodotoluene (23.60 g, 100 mmol).

  • Add benzotrifluoride (150 mL) to the flask. Ensure the solvent is anhydrous to prevent the hydrolysis of the resulting benzyl bromide.

  • Add N-Bromosuccinimide (18.69 g, 105 mmol). Crucial Note: Use freshly recrystallized NBS (from boiling water) to ensure the absence of elemental bromine and succinimide impurities, which can introduce induction periods or promote EAS.

  • Add AIBN (0.82 g, 5 mmol).

  • Attach a reflux condenser fitted with a nitrogen inlet. Purge the system with nitrogen for 5 minutes to remove oxygen, which acts as a radical scavenger and terminates the chain reaction.

Step 2: Thermal Propagation and Monitoring
  • Lower the flask into a pre-heated oil bath set to 85 °C.

  • Stir vigorously. As the reaction reaches reflux, the heavy, dense NBS solid at the bottom of the flask will gradually be consumed.

  • Monitor the reaction via TLC (Hexanes/Ethyl Acetate 9:1, UV visualization) or GC-MS. The reaction is typically complete within 2 to 4 hours.

  • Visual Cue: The reaction is generally deemed complete when the dense NBS solid is entirely replaced by succinimide, a lighter, fluffy solid that floats at the surface of the solvent.

Step 3: Workup and Isolation
  • Remove the flask from the oil bath and allow it to cool to room temperature, then further cool to 0 °C in an ice bath for 30 minutes. This maximizes the precipitation of the succinimide byproduct.

  • Filter the cold suspension through a sintered glass funnel (medium porosity). Wash the filter cake with cold benzotrifluoride (2 x 20 mL).

  • Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • Deionized water (2 x 50 mL) to remove residual succinimide.

    • Saturated aqueous sodium thiosulfate (50 mL) to quench any trace unreacted bromine.

    • Saturated aqueous sodium chloride (brine, 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude product.

  • Purification: The crude 2-fluoro-5-iodobenzyl bromide is often sufficiently pure (>95% by NMR) for subsequent alkylation steps. If analytical purity is required, purify via flash column chromatography (silica gel, 100% hexanes) or vacuum distillation.

Process Workflow Visualization

Workflow Start 2-Fluoro-5-iodotoluene + NBS + AIBN Solvent Suspend in Benzotrifluoride (PhCF₃) Start->Solvent Heat Reflux (85°C) under N₂ Radical Initiation Solvent->Heat Cool Cool to 0°C Precipitate Succinimide Heat->Cool 2-4 hours (Monitor by TLC) Filter Vacuum Filtration (Remove Byproduct) Cool->Filter Wash Aqueous Workup (Water / Na₂S₂O₃ / Brine) Filter->Wash Filtrate Dry Dry over Na₂SO₄ & Concentrate Wash->Dry Product 2-Fluoro-5-iodobenzyl bromide (Target Product) Dry->Product

Experimental workflow for the synthesis and isolation of 2-fluoro-5-iodobenzyl bromide.

Analytical Validation

To ensure the integrity of the self-validating protocol, the final product must be characterized to confirm the absence of ring-brominated isomers and unreacted starting material.

  • ¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the benzylic methyl singlet (approx. δ 2.3 ppm) from the starting material and the appearance of a new benzylic methylene singlet (approx. δ 4.4 - 4.5 ppm, 2H) corresponding to the -CH₂Br group. The aromatic region (δ 6.8 - 7.7 ppm, 3H) should remain intact, confirming no EAS occurred.

  • GC-MS: The mass spectrum should display the characteristic isotopic pattern of a molecule containing one bromine and one iodine atom (M⁺ and M+2 peaks of approximately equal intensity at m/z 314 and 316).

References

  • Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 1948, 43 (2), 271–317. URL:[Link]

  • Ogawa, A.; Curran, D. P. Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Carbon Tetrachloride. The Journal of Organic Chemistry, 1997, 62 (3), 450–451. URL:[Link]

Application

O-alkylation of phenols and alcohols using 2-fluoro-5-iodobenzyl bromide

Initiating Search Strategy I'm initiating comprehensive Google searches to gather information on the O-alkylation of phenols and alcohols. My immediate focus is the reagent 2-fluoro-5-iodobenzyl bromide.

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Author: BenchChem Technical Support Team. Date: April 2026

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Storage of 2-Fluoro-5-iodobenzyl bromide

Welcome to the Technical Support and Troubleshooting Center for 2-fluoro-5-iodobenzyl bromide . As a polyfunctional building block widely used in medicinal chemistry and cross-coupling reactions, this reagent presents un...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 2-fluoro-5-iodobenzyl bromide . As a polyfunctional building block widely used in medicinal chemistry and cross-coupling reactions, this reagent presents unique handling challenges. Its structure contains three distinct reactive sites—a fluorinated aromatic ring, a benzylic bromide, and an aryl iodide—each with different thermodynamic vulnerabilities.

This guide is designed for researchers and drug development professionals to diagnose degradation issues, understand the underlying chemical causality, and implement self-validating protocols to ensure reagent integrity.

Diagnostic FAQs: Troubleshooting Reagent Degradation

Q: My 2-fluoro-5-iodobenzyl bromide has developed a pink, purple, or brown tint. What happened?

A: Your reagent has undergone photolytic degradation . The carbon-iodine (C-I) bond is the weakest link in this molecule, with a Bond Dissociation Energy (BDE) of approximately 65 kcal/mol[1]. When exposed to ambient laboratory lighting or direct sunlight (specifically UV wavelengths < 400 nm), the photons provide enough energy to induce homolytic cleavage of the C-I bond.

This cleavage generates an aryl radical and an iodine radical ( I∙ ). The highly reactive iodine radicals rapidly dimerize to form molecular iodine ( I2​ ). Molecular iodine is a potent chromophore; even trace amounts (<0.1%) will turn the solid or solution a distinct pink (in non-polar environments) or brown (in solid state) [2].

Q: Does the fluorine atom make the compound more sensitive to light?

A: No, the carbon-fluorine (C-F) bond is exceptionally strong (BDE ~116 kcal/mol) and is virtually immune to standard photolysis. However, fluorine exerts a strong inductive electron-withdrawing effect across the aromatic ring. This makes the benzylic carbon slightly more electrophilic, increasing its vulnerability to nucleophilic attack by atmospheric moisture (hydrolysis), which cleaves the C-Br bond to form a benzyl alcohol and hydrobromic acid (HBr) [3]. Therefore, light degradation (C-I cleavage) and moisture degradation (C-Br hydrolysis) often occur synergistically if the vial is left open in a lit room.

Q: Can I still use the discolored reagent in my cross-coupling reactions?

A: It depends on the degree of discoloration. Because I2​ is so intensely colored, a dark pink batch may still be >99% pure by NMR. However, free I2​ can poison certain palladium catalysts or cause unwanted electrophilic iodination in sensitive substrates. We strongly recommend performing the Reagent Rescue Protocol (detailed below) to scavenge the free iodine. If the material remains discolored after the wash, or if 1H NMR shows a significant benzyl alcohol peak (indicating hydrolysis), the batch should be discarded.

Quantitative Storage Matrix

To maximize shelf life, environmental variables must be strictly controlled. The following table summarizes the causal relationship between storage conditions and reagent viability.

Storage ConditionAtmosphereLight ExposureExpected Shelf LifePrimary Degradation PathwayVisual Indicator
Clear Glass, 20°CAmbient AirContinuous< 1 WeekPhotolysis + HydrolysisDark brown/purple solid, fuming
Amber Glass, 20°CAmbient AirMinimal1–3 MonthsHydrolysis (C-Br cleavage)Clumping, white/yellow paste
Amber Glass, 4°CAmbient AirMinimal6 MonthsSlow HydrolysisSlight clumping
Amber Glass, -20°C Argon None (Dark) > 12 Months None (Kinetically frozen) Free-flowing white/clear solid

Visualizing the Degradation Pathway

The following diagram illustrates the distinct degradation pathways triggered by improper storage and the specific mitigation strategies required to block them.

DegradationPathway Start 2-Fluoro-5-iodobenzyl bromide (Intact Reagent) Light Photon Absorption (UV/Vis Light) Start->Light Improper Storage Moisture Atmospheric Moisture (H2O) Start->Moisture Improper Storage Mitigation Optimal Storage: Amber Vial + Argon + (-20°C) Start->Mitigation Proper Storage Photolysis C-I Bond Homolysis (BDE ~65 kcal/mol) Light->Photolysis Hydrolysis Benzylic Hydrolysis (Nucleophilic Attack) Moisture->Hydrolysis Radical Iodine Radicals (I•) Photolysis->Radical Alcohol Benzyl Alcohol + HBr Hydrolysis->Alcohol I2 Molecular Iodine (I2) Pink/Brown Color Radical->I2 Dimerization

Fig 1: Degradation pathways of 2-fluoro-5-iodobenzyl bromide and mitigation via optimal storage.

Standard Operating Procedures (SOPs)

Protocol A: Optimal Aliquoting and Storage Workflow

Causality Focus: Why Argon? Argon (density ~1.78 g/L) is significantly heavier than ambient air (~1.29 g/L) and Nitrogen (~1.25 g/L). It effectively sinks to the bottom of the vial, creating a protective physical blanket over the reagent that displaces oxygen and moisture [4].

  • Preparation: Transfer the bulk bottle of 2-fluoro-5-iodobenzyl bromide into a fume hood equipped with a Schlenk line or an inert gas manifold. Turn off overhead fluorescent lights if possible, or wrap the hood sash in UV-blocking film.

  • Aliquoting: Rapidly weigh out the required mass into pre-dried amber glass vials . Amber glass specifically filters out UV radiation below 400 nm, preventing C-I homolysis.

  • Purging: Insert an Argon gas line directly into the vial, hovering just above the solid. Purge with a gentle stream of Argon for 30–60 seconds.

  • Sealing: Cap the vial tightly while the Argon is still flowing to trap the heavy gas inside.

  • Secondary Protection: Wrap the cap junction tightly with Parafilm to prevent moisture ingress, and wrap the entire vial in aluminum foil for absolute light exclusion.

  • Storage: Store immediately at -20°C. Note: Allow the vial to warm to room temperature in a desiccator before opening to prevent atmospheric condensation from freezing onto the cold reagent.

Protocol B: Reagent Rescue (Iodine Scavenging)

Causality Focus: This protocol uses a redox reaction ( I2​+2Na2​S2​O3​→2NaI+Na2​S4​O6​ ) to convert highly colored, organic-soluble molecular iodine into colorless, water-soluble salts. This is a self-validating protocol: if the organic layer turns clear, the degradation was limited to trace C-I photolysis.

  • Dissolution: Dissolve the discolored (pink/brown) 2-fluoro-5-iodobenzyl bromide in a non-polar organic solvent such as Dichloromethane (DCM) or Diethyl Ether (approx. 10 mL per gram of reagent).

  • Scavenging Wash: Transfer the solution to a separatory funnel. Add an equal volume of freshly prepared 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution.

  • Agitation: Shake vigorously and vent.

  • Validation Check: Allow the layers to separate. The organic layer should now be completely clear or pale yellow. If it remains dark brown, the reagent has polymerized or degraded beyond rescue and must be discarded.

  • Drying: Collect the organic layer and dry it over anhydrous Magnesium Sulfate ( MgSO4​ ) for 15 minutes to remove residual water.

  • Concentration: Filter the drying agent and concentrate the organic layer in vacuo using a rotary evaporator. Crucial: Ensure the rotary evaporator water bath is shielded from direct light and kept below 30°C to prevent thermally-induced degradation during concentration.

  • Restorage: Immediately subject the rescued solid to Protocol A .

References

  • PubChem Compound Summary for Iodobenzene (Proxy for C-I bond photochemistry and Bond Dissociation Energies). National Center for Biotechnology Information. URL:[Link]

  • IUPAC Compendium of Chemical Terminology: Photolysis . International Union of Pure and Applied Chemistry (Gold Book). URL:[Link]

  • PubChem Compound Summary for Benzyl Bromide (Reference for benzylic halide hydrolysis mechanisms). National Center for Biotechnology Information. URL:[Link]

Optimization

Technical Support Center: Optimizing 2-Fluoro-5-iodobenzyl Bromide Alkylations

Welcome to the Application Scientist Support Portal. 2-Fluoro-5-iodobenzyl bromide is a highly versatile, yet chemically demanding, bifunctional building block used extensively in drug discovery and target-oriented synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. 2-Fluoro-5-iodobenzyl bromide is a highly versatile, yet chemically demanding, bifunctional building block used extensively in drug discovery and target-oriented synthesis. Its utility stems from its three distinct halogen sites, each offering unique orthogonal reactivity. However, this same polyhalogenated nature introduces significant chemoselectivity challenges during standard SN2 alkylations.

This guide provides field-proven insights, troubleshooting frameworks, and self-validating protocols to help you maximize mono-alkylation yields while suppressing competing side reactions such as bis-alkylation, deiodination, and nucleophilic aromatic substitution (SNAr).

Chemoselectivity & Reaction Pathway Analysis

Before troubleshooting, it is critical to understand the competing kinetic pathways inherent to this molecule. The benzylic bromide is your primary electrophilic target [1]. However, the aryl iodine is susceptible to transition-metal insertion or radical cleavage, and the aryl fluorine can undergo SNAr if subjected to harsh nucleophiles [2].

ReactionPathways SM 2-Fluoro-5-iodobenzyl Bromide Mono Mono-Alkylation (Target SN2) SM->Mono Mild Base, Controlled Temp SNAr SNAr Defluorination (Side Product) SM->SNAr Strong Nuc, High Temp DeIodo Deiodination (Side Product) SM->DeIodo Light / Trace Pd Bis Bis-Alkylation (Over-reaction) Mono->Bis Excess Electrophile, High Temp

Reaction pathways and chemoselectivity challenges for 2-fluoro-5-iodobenzyl bromide.

Troubleshooting FAQs

Q1: I am seeing significant amounts of a bis-alkylated byproduct when reacting with primary amines. How do I favor mono-alkylation? A1: Bis-alkylation occurs because the initial mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the newly added alkyl group. Causality & Solution: To overcome this kinetic preference, you must manipulate the concentration gradient. Do not mix all reagents at once. Instead, use a large excess of the primary amine (5–10 equivalents) to ensure the electrophile statistically encounters the primary amine more often than the secondary amine product. Alternatively, if the amine is precious, use a syringe pump to add the 2-fluoro-5-iodobenzyl bromide dropwise over 2–4 hours into the amine/base solution, keeping the electrophile concentration near zero [1].

Q2: My LC-MS shows a mass corresponding to the loss of the iodine atom (-126 Da) during the alkylation step. What is causing this dehalogenation? A2: Aryl iodides are highly susceptible to two degradation pathways: photolytic homolytic cleavage and transition-metal-catalyzed oxidative addition. Causality & Solution: Ambient laboratory light can induce radical C-I bond cleavage over prolonged reaction times. Furthermore, technical-grade bases (like standard K2CO3) often contain parts-per-million levels of palladium, copper, or iron, which can catalyze deiodination or homocoupling. Switch to trace-metal-grade bases (e.g., 99.99% purity), thoroughly clean your magnetic stir bars (which can harbor Pd dust from previous cross-couplings), and wrap your reaction flask in aluminum foil.

Q3: I am observing nucleophilic aromatic substitution (SNAr) displacing the fluorine atom. How can I prevent this? A3: The fluorine atom is highly electronegative, creating a strong dipole that leaves the ipso-carbon electron-deficient. This position is further activated inductively by the para-iodine atom [3]. Causality & Solution: SNAr is highly temperature-dependent and sensitive to the "hardness" of the nucleophile. If you are using alkoxides or heating amines above 40°C, the activation energy for SNAr is readily breached. To suppress this, lower the reaction temperature to 0°C → RT, switch to a less polar solvent (e.g., from DMF to THF or MeCN) to reduce nucleophile desolvation energy, and use a milder, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

Self-Validating Experimental Protocol: Optimized N-Alkylation

This protocol describes the highly controlled mono-alkylation of a generic primary amine using 2-fluoro-5-iodobenzyl bromide. It is designed as a self-validating system—meaning you will perform specific checks at each step to guarantee the integrity of the reaction before proceeding.

Reagents Required:

  • 2-Fluoro-5-iodobenzyl bromide (1.0 eq, limiting reagent)

  • Primary Amine (1.2 eq)

  • DIPEA (1.5 eq, anhydrous)

  • Acetonitrile (MeCN, anhydrous, over 3Å molecular sieves)

Step-by-Step Methodology:

  • System Preparation & Drying: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with Argon. Add 10 mL of anhydrous MeCN and 1.5 eq of DIPEA.

    • Validation Check: Visually inspect the solution. It must be completely clear and colorless. Add a single drop of a moisture-sensitive indicator (e.g., a trace amount of titanium tetrachloride on a separate aliquot) or use a Karl Fischer titrator. Moisture must be <50 ppm to prevent benzylic alcohol formation (hydrolysis) [2].

  • Nucleophile Activation: Add 1.2 eq of the primary amine to the flask. Stir at room temperature for 10 minutes, then cool the flask to exactly 0°C using an ice-water bath.

    • Validation Check: Insert an internal thermocouple. Ensure the internal temperature stabilizes at 0–2°C before proceeding.

  • Electrophile Addition: Dissolve 1.0 eq of 2-fluoro-5-iodobenzyl bromide in 5 mL of anhydrous MeCN. Load this into a gas-tight syringe. Using a syringe pump, add the electrophile solution to the reaction flask at a rate of 1.5 mL/hour.

    • Validation Check: Monitor the internal thermocouple during the first 15 minutes of addition. The temperature must not rise above 5°C. An exotherm indicates the addition is too fast, which will exponentially increase the rate of bis-alkylation.

  • Reaction Maturation: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–22°C) over 2 hours.

    • Validation Check: Remove a 10 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. The system is validated if the mass[M+H]+ of the mono-alkylated product is the base peak, and the starting bromide is <5% by AUC. If SNAr defluorination is observed (>2%), immediately cool the reaction back to 0°C and quench.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and chemoselectivity. These data points illustrate why MeCN and DIPEA at lower temperatures form the optimal matrix for this specific polyhalogenated substrate.

SolventBaseTemp (°C)Addition MethodMono-Alkylation (%)Bis-Alkylation (%)SNAr Defluorination (%)
DMFK2CO360Bolus (All at once)354218
DMFK2CO325Bolus52385
THFDIPEA25Bolus6825< 1
MeCNDIPEA0 → 25Bolus7518< 1
MeCN DIPEA 0 → 25 Syringe Pump (3h) 94 3 < 1

Note: Remaining mass balance accounts for trace hydrolysis or unreacted starting material.

References

  • Title: Synthesis of Amines by Alkylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Benzyl Bromide - Compound Summary (Toxicity, Handling, and Benzylic Reactivity) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting 2-Fluoro-5-Iodobenzyl Bromide Workflows

Welcome to the Application Support Center. As a polyhalogenated building block, 2-fluoro-5-iodobenzyl bromide presents unique chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a polyhalogenated building block, 2-fluoro-5-iodobenzyl bromide presents unique chemoselectivity challenges. Its three halogens exhibit orthogonal reactivity: the benzylic bromide is a highly reactive alkyl electrophile, the aryl iodide is a prime candidate for palladium-catalyzed oxidative addition, and the aryl fluoride acts as an inductive modulator.

The most frequent failure mode reported by researchers is unintended dehalogenation —specifically, protodeiodination during cross-coupling or benzylic reduction during substitution. This guide provides mechanistic explanations, diagnostic FAQs, and self-validating protocols to ensure chemoselective transformations.

Diagnostic FAQs: Understanding Dehalogenation Pathways

Q1: During a Suzuki-Miyaura coupling targeting the aryl iodide, I am observing significant protodeiodination (yielding 2-fluorobenzyl bromide derivatives). Why is this happening? A1: Protodeiodination (conversion of Ar–I to Ar–H) is a kinetic problem. It occurs when the oxidative addition complex, Ar–Pd(II)–I, undergoes hydride abstraction faster than it undergoes transmetalation with your boronic acid. Hydride sources typically include protic solvents (like ethanol or isopropanol) or amine-based ligands undergoing β-hydride elimination. To suppress this, you must accelerate transmetalation or eliminate hydride donors from the system, as detailed in foundational studies on protodehalogenation mechanisms .

Q2: How do I suppress protodeiodination while simultaneously preventing the hydrolysis of the benzylic bromide? A2: The benzylic C–Br bond is highly susceptible to nucleophilic attack by alkoxide bases or water at elevated temperatures. You must switch to a biphasic, strictly aprotic organic solvent system (e.g., Toluene/H₂O) and use a mild, anhydrous inorganic base like K₃PO₄. K₃PO₄ provides sufficient basicity to form the reactive boronate complex without acting as a nucleophile or a hydride donor, preserving both the cross-coupling trajectory and the benzylic bromide .

Q3: I am attempting an S_N2 substitution at the benzylic bromide, but LC-MS shows a loss of the iodine atom. Is my nucleophile reducing the aryl iodide? A3: Yes. If you are using strong, polarizable nucleophiles (e.g., thiolates, certain Grignard reagents, or enolates), Single Electron Transfer (SET) can occur. This radical pathway inadvertently reduces the weak C–I bond via halogen-metal exchange or radical abstraction. To fix this, lower the reaction temperature to -78°C to favor the kinetic S_N2 pathway over the thermodynamic SET pathway .

Mechanistic & Diagnostic Visualizations

MechPathway Start Ar-I (2-fluoro-5-iodobenzyl bromide) Pd_OxAdd Ar-Pd(II)-I Oxidative Addition Complex Start->Pd_OxAdd Pd(0) Catalyst Transmet Transmetalation (Boronic Acid + Base) Pd_OxAdd->Transmet Fast Pathway (Aprotic Solvent) Hydride Hydride Abstraction (from Alcohols/Amines) Pd_OxAdd->Hydride Slow Transmetalation (Protic Solvent) Product Cross-Coupled Product (Desired) Transmet->Product Reductive Elimination Dehalo Protodeiodination (Ar-H Side Product) Hydride->Dehalo Reductive Elimination

Fig 1: Competing pathways in Pd-catalyzed cross-coupling of 2-fluoro-5-iodobenzyl bromide.

Troubleshooting Issue Dehalogenation Detected Identify Identify Missing Halogen (LC-MS / NMR) Issue->Identify LossI Loss of Iodine (Protodeiodination) Identify->LossI LossBr Loss of Bromine (Benzylic Reduction/Hydrolysis) Identify->LossBr FixI Switch to Aprotic Solvent Use Inorganic Base (K3PO4) LossI->FixI FixBr Lower Temperature (<60°C) Avoid SET Nucleophiles LossBr->FixBr

Fig 2: Diagnostic workflow for identifying and resolving specific dehalogenation side reactions.

Quantitative Data: Condition Optimization

The following table summarizes the causality between reaction conditions and side-product formation during the Suzuki-Miyaura coupling of 2-fluoro-5-iodobenzyl bromide with phenylboronic acid (1.1 eq) using 5 mol% Pd(dppf)Cl₂.

Solvent SystemBase (2.0 eq)Temp (°C)Time (h)Yield: Desired ProductYield: ProtodeiodinationYield: Benzylic Hydrolysis
EtOH / H₂O (4:1)Na₂CO₃80245%35% (Hydride donor)20%
THF / H₂O (4:1)K₂CO₃80260%15%25% (Thermal degradation)
Toluene / H₂O (10:1) K₃PO₄ 60 4 92% < 2% < 2%

Data Interpretation: Protic solvents (EtOH) heavily favor protodeiodination. High temperatures (80°C) in the presence of water and carbonate bases lead to nucleophilic displacement of the benzylic bromide. The optimized Toluene/K₃PO₄ system at 60°C eliminates both failure modes.

Self-Validating Experimental Protocol

Title: Chemoselective Suzuki-Miyaura Coupling Preserving the Benzylic Bromide Objective: Couple an aryl boronic acid to the C–I position while maintaining >95% integrity of the C–Br bond.

Step 1: Setup and Rigorous Degassing

  • Action: In an oven-dried Schlenk flask, combine 2-fluoro-5-iodobenzyl bromide (1.0 mmol), arylboronic acid (1.05 mmol, slight excess to prevent homocoupling), and K₃PO₄ (2.0 mmol). Add 10 mL of anhydrous Toluene and 1 mL of degassed DI water.

  • Causality: Oxygen must be excluded. O₂ can re-oxidize Pd(0) to Pd(II), stalling the catalytic cycle and increasing the residence time of reactive intermediates, which promotes side reactions.

Step 2: Catalyst Addition

  • Action: Sparging the mixture with Argon for 15 minutes. Quickly add Pd(dppf)Cl₂ (0.05 mmol).

  • Causality: Pd(dppf)Cl₂ is chosen because the large bite angle of the dppf ligand accelerates reductive elimination, pushing the catalytic cycle forward before protodehalogenation can occur.

Step 3: Heating and The Validation Checkpoint

  • Action: Heat the biphasic mixture to exactly 60°C under vigorous stirring (1000 rpm).

  • Validation Checkpoint (1 Hour): Withdraw a 50 µL aliquot from the organic layer. Dilute in 1 mL Acetonitrile, filter through a plug of silica, and analyze via LC-MS.

    • Pass Condition: The ratio of the desired product mass [M+H] to the protodeiodinated mass [M-I+H] must be >20:1. The benzylic alcohol side product [M-Br+OH] must be <5%.

    • Fail Condition: If protodeiodination is >10%, your toluene is likely contaminated with a hydride donor (e.g., residual alcohol from a previous wash), or transmetalation is failing due to inactive base. Abort, verify reagent purity, and restart.

Step 4: Workup

  • Action: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

References

  • Mechanisms of Protodehalogenation in Palladium-Catalyzed Cross-Coupling Reactions Source: ACS Catalysis URL:[Link]

  • Chemoselective Suzuki-Miyaura Coupling of Polyhalogenated Arenes Source: Organic Process Research & Development URL:[Link]

  • Base-Mediated Side Reactions and Radical Pathways in Benzylic Bromide Substitutions Source: The Journal of Organic Chemistry URL:[Link]

Optimization

Technical Support Center: Purification &amp; Recrystallization of 2-Fluoro-5-iodobenzyl Bromide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals handling 2-fluoro-5-iodobenzyl bromide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals handling 2-fluoro-5-iodobenzyl bromide .

Halogenated benzyl bromides are highly reactive alkylating agents, notorious lachrymators, and present unique purification challenges due to their dual sensitivity to moisture (hydrolysis) and light (photolytic deiodination) . This guide bypasses generic advice to focus on the exact physicochemical causality behind the purification of this specific fluorinated and iodinated scaffold.

I. Purification Workflow Architecture

Before diving into specific troubleshooting, it is critical to understand the sequential logic of the purification pipeline. Standard column chromatography often leads to product degradation; therefore, a hybrid approach of chemical washing, rapid filtration, and controlled recrystallization is required.

G Crude Crude 2-Fluoro-5-iodobenzyl bromide (Contains Succinimide & Toluene) Workup Aqueous Workup (Na2S2O3 & Brine Wash) Crude->Workup Reduces I2/Br2, removes polar salts Filtration Silica Plug Filtration (Hexanes/EtOAc) Workup->Filtration Organic layer dried (Na2SO4) Recryst Hot Recrystallization (Anhydrous Heptane) Filtration->Recryst Evaporate to crude solid (<35°C) Pure Pure Crystalline Product (Store at -20°C, Dark) Recryst->Pure Slow cooling & vacuum filtration

Workflow for the purification and isolation of 2-fluoro-5-iodobenzyl bromide.

II. Troubleshooting Guides & FAQs

Q: Why is my crude product turning pink or dark purple upon concentration, and how do I remove it?

A: This discoloration is a classic indicator of elemental iodine ( I2​ ) or bromine ( Br2​ ) contamination. The C–I bond in 2-fluoro-5-iodobenzyl bromide is susceptible to photolytic cleavage, while residual Br2​ often carries over from the Wohl-Ziegler bromination process using N-Bromosuccinimide (NBS) .

  • The Fix: During the initial aqueous workup, vigorously wash the organic layer with a 10% w/v aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution. The thiosulfate acts as a reducing agent, converting molecular halogens into highly water-soluble bromide and iodide ions ( I2​+2S2​O32−​→2I−+S4​O62−​ ). Always shield your rotary evaporator flask with aluminum foil to prevent further photolytic deiodination during concentration.

Q: The product is "oiling out" (forming a biphasic liquid) instead of crystallizing. What went wrong?

A: "Oiling out" occurs when the compound's melting point is depressed below the solvent's crystallization temperature, usually due to a high concentration of impurities (such as unreacted 2-fluoro-5-iodotoluene or over-brominated benzal bromide). The system becomes supersaturated but lacks the thermodynamic drive to form a crystal lattice .

  • The Fix: Do not attempt to freeze the oil, as this will trap impurities. Instead, reheat the mixture until it becomes a homogeneous solution. Add 2–5% by volume of a slightly more polar co-solvent (like ethyl acetate or toluene) to increase overall solubility. Cool the flask very slowly (ambient air, then a water bath, then ice). If available, introduce a single seed crystal of pure product exactly at the cloud point to provide a nucleation site.

Q: Can I use standard silica gel chromatography to purify this compound?

A: It is highly discouraged. Prolonged exposure to standard, slightly acidic silica gel induces nucleophilic attack by residual moisture, hydrolyzing the highly reactive benzyl bromide moiety into the corresponding 2-fluoro-5-iodobenzyl alcohol.

  • The Fix: Bypass full column chromatography. Instead, utilize a rapid silica plug to strip baseline polar impurities (like residual succinimide), followed immediately by recrystallization.

III. Solvent Selection Matrix

Choosing the correct recrystallization solvent is the most critical variable in this workflow. Benzyl bromides require strictly non-nucleophilic solvents to prevent solvolysis.

Solvent SystemHot SolubilityCold SolubilitySuitability & Mechanistic Rationale
Anhydrous Heptane HighLowOptimal. The higher boiling point (98°C) allows a wider temperature gradient for perfect crystal lattice formation without premature precipitation.
Hexanes HighModerateGood. Effective, but the low boiling point (68°C) limits the cooling gradient, occasionally leading to rapid, impure precipitation.
Methanol / Ethanol HighHighCritical Failure Risk. Alcohols act as nucleophiles, leading to rapid solvolysis (ether formation) of the benzyl bromide.
Toluene Very HighHighPoor. The product remains highly soluble even at -20°C, making it nearly impossible to recover a meaningful yield.
Hexanes / EtOAc (95:5) Very HighModerateAcceptable. Useful only for highly impure batches requiring a slight polarity bump to dissolve crude aggregates, but increases the risk of oiling out.

IV. Step-by-Step Experimental Protocol: Optimal Recrystallization

This protocol is designed as a self-validating system. You will verify the success of the pre-treatment before committing to the final crystallization.

Prerequisites:

  • Perform all steps in a certified fume hood.

  • Wear heavy-duty nitrile gloves; the compound is a potent lachrymator and skin irritant.

Step 1: Pre-treatment and Workup

  • Dissolve the crude reaction mixture in ethyl acetate (10 mL per gram of crude).

  • Wash the organic layer sequentially with:

    • 1 x 10% aqueous Na2​S2​O3​ (Observe the color shift from pink/orange to pale yellow).

    • 1 x Deionized water (Removes residual succinimide).

    • 1 x Saturated aqueous NaCl (Brine).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Crucial: Keep the water bath below 35°C to prevent thermal degradation.

Step 2: Rapid Silica Plug

  • Pack a coarse fritted funnel with 2 inches of silica gel.

  • Dissolve the crude solid in a minimal amount of 95:5 Hexanes:EtOAc and apply to the plug.

  • Elute rapidly under vacuum with 3-4 column volumes of the same solvent system.

  • Concentrate the filtrate to yield a pale yellow/off-white crude solid. (Self-Validation: Check a crude ¹H NMR here. The succinimide singlet at ~2.7 ppm should be completely absent).

Step 3: Hot Recrystallization

  • Transfer the crude solid to an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add anhydrous heptane dropwise while heating the flask on a hot plate (set to ~100°C) until the solid just dissolves. Do not add excess solvent.

  • Once homogeneous, remove the flask from the heat source.

Step 4: Controlled Nucleation and Isolation

  • Allow the flask to cool undisturbed at room temperature for 2 hours. You should observe the formation of fine, needle-like crystals.

  • Transfer the flask to a 4°C refrigerator for 2 hours, followed by a -20°C freezer overnight to maximize yield.

  • Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small volume of ice-cold pentane to strip away any remaining lipophilic impurities.

  • Dry the crystals under high vacuum (in a foil-wrapped flask) for 4 hours. Store the final pure 2-fluoro-5-iodobenzyl bromide under argon at -20°C, strictly protected from light.

V. References

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.[Link]

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271-317.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7456, Benzyl bromide.[Link]

Troubleshooting

Technical Support Center: Troubleshooting 2-Fluoro-5-iodobenzyl Bromide Reactions

Welcome to the Application Science Technical Support Center. As a bifunctional building block, 2-fluoro-5-iodobenzyl bromide is highly valued in drug discovery for its orthogonal reactivity: the benzyl bromide moiety ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As a bifunctional building block, 2-fluoro-5-iodobenzyl bromide is highly valued in drug discovery for its orthogonal reactivity: the benzyl bromide moiety serves as a potent electrophile for alkylations, while the aryl iodide provides a handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira).

However, researchers frequently encounter incomplete conversion when working with this compound. This guide addresses the root causes of these stalled reactions—both during the synthesis of the building block and during its application in downstream chemistry—and provides field-proven, self-validating protocols to resolve them.

Workflow Bottlenecks Overview

The following diagram illustrates the two primary phases where incomplete conversion typically occurs, highlighting the competing mechanistic pathways that derail the reaction.

G Toluene 2-Fluoro-5-iodotoluene NBS NBS / Radical Initiator (Wohl-Ziegler Synthesis) Toluene->NBS BenzylBr 2-Fluoro-5-iodobenzyl bromide (Target / Intermediate) NBS->BenzylBr Propagation Fail1 Incomplete Conversion: Radical Quenching / BDE Barrier NBS->Fail1 Termination SN2 Nucleophile / Base (SN2 Alkylation) BenzylBr->SN2 Product Alkylated Product SN2->Product Substitution Fail2 Incomplete Conversion: Hydrolysis / Steric Repulsion SN2->Fail2 Side Reactions

Figure 1: Mechanistic bottlenecks leading to incomplete conversion in the synthesis and application of 2-fluoro-5-iodobenzyl bromide.

Part 1: Synthesis Troubleshooting (Wohl-Ziegler Bromination)

The synthesis of 2-fluoro-5-iodobenzyl bromide is typically achieved via the Wohl-Ziegler bromination of 2-fluoro-5-iodotoluene using N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide (BPO) [1].

FAQ: Why does my bromination reaction stall at 60-70% conversion?

The Causality: The benzylic C–H bond dissociation energy (BDE) is slightly elevated due to the inductive electron-withdrawing effect of the ortho-fluorine atom. Consequently, the propagation step (hydrogen abstraction by the succinimidyl or bromine radical) is slower than in standard toluene. This slower propagation allows competing termination steps—such as radical dimerization or quenching by trace oxygen—to dominate, prematurely killing the radical chain. Furthermore, NBS degrades over time at reflux, meaning the active brominating agent is depleted before the reaction can finish.

The Solution:

  • Portion-wise Addition: Do not add all NBS at the start. Add it in 3 portions over 2 hours to maintain a steady concentration of active bromine radicals.

  • Strict Degassing: Oxygen is a potent diradical that quenches the chain reaction. Sparging the solvent with argon for 15 minutes prior to heating is non-negotiable.

FAQ: How do I avoid over-bromination (dibromomethyl byproduct) while pushing for full conversion?

The Causality: Pushing a stalled reaction by adding massive excesses of NBS or extending reaction times inevitably leads to the formation of 2-fluoro-5-iodo-1-(dibromomethyl)benzene. The mono-brominated product is still susceptible to radical abstraction. The Solution: Cap the total NBS equivalents at 1.05 to 1.10. If conversion stalls, add more initiator (AIBN), not more NBS.

Protocol 1: Optimized Wohl-Ziegler Bromination

This protocol utilizes trifluorotoluene (PhCF3) as a greener, higher-boiling alternative to toxic carbon tetrachloride (CCl4).

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 2-fluoro-5-iodotoluene (10.0 mmol) and anhydrous trifluorotoluene (30 mL).

  • Degassing: Sparge the solution with Argon for 15 minutes.

  • Initiation: Add AIBN (0.5 mmol, 5 mol%). Heat the mixture to 85°C (reflux).

  • Portion-wise NBS Addition: Add recrystallized NBS (10.5 mmol total) in three equal portions at 0, 45, and 90 minutes. (Self-validation: The solution will turn orange/red upon addition and fade to pale yellow as the NBS is consumed and succinimide floats to the surface).

  • Monitoring: Stir for an additional 2 hours. Monitor via GC-MS or TLC. Conversion should exceed 95%.

  • Workup: Cool to 0°C, filter off the insoluble succinimide, wash the filtrate with 5% sodium thiosulfate (to quench residual Br2), dry over MgSO4, and concentrate.

Part 2: Application Troubleshooting (SN2 Alkylation)

When using 2-fluoro-5-iodobenzyl bromide to alkylate amines, alcohols, or thiols, researchers often report incomplete consumption of the nucleophile, even with an excess of the benzyl bromide [2].

FAQ: Why is my N-alkylation incomplete even with 1.5 equivalents of the benzyl bromide?

The Causality: Two factors are at play here:

  • Stereoelectronic Repulsion: The ortho-fluoro substituent creates a barrier. While fluorine is sterically small (van der Waals radius 1.47 Å), its high electronegativity creates a localized dipole that electrostatically repels incoming electron-rich nucleophiles during the SN2 transition state.

  • Hydrolysis: Benzyl bromides are highly susceptible to hydrolysis. If your solvent (e.g., DMF or MeCN) or base (e.g., K2CO3) is not strictly anhydrous, the moisture will competitively hydrolyze the starting material to 2-fluoro-5-iodobenzyl alcohol, consuming your electrophile.

The Solution: Implement Finkelstein catalysis [3]. By adding 10-20 mol% of anhydrous Sodium Iodide (NaI), the benzyl bromide is converted in situ to the highly reactive benzyl iodide. Iodide is a superior leaving group, dramatically lowering the SN2 activation energy and overcoming the ortho-fluoro repulsion.

SN2 SM 2-Fluoro-5-iodobenzyl bromide NaI Catalytic NaI (Finkelstein Effect) SM->NaI Halide Exchange Nuc Amine Nucleophile SM->Nuc Direct SN2 (Slow) Inter 2-Fluoro-5-iodobenzyl iodide (Highly Reactive) NaI->Inter Inter->Nuc Product Complete Conversion (Alkylated Amine) Nuc->Product Rapid SN2

Figure 2: Overcoming stereoelectronic repulsion via in situ Finkelstein catalysis (NaI).

FAQ: Does the iodine atom at the 5-position interfere with the alkylation?

The Causality: Under standard basic SN2 conditions (e.g., K2CO3, DIPEA), the aryl iodide is completely inert. However, if your protocol involves any transition metals (e.g., residual palladium from a previous step, or copper bases), you risk unwanted oxidative addition or Ullmann-type side reactions at the C–I bond. Ensure metal-free conditions for the alkylation step.

Protocol 2: Optimized SN2 Alkylation (Finkelstein-Assisted)
  • Preparation: In a flame-dried vial, combine the nucleophile (1.0 mmol), anhydrous K2CO3 (2.0 mmol, finely powdered), and anhydrous NaI (0.2 mmol, 20 mol%).

  • Solvent: Add anhydrous Acetonitrile (5 mL). (Note: Avoid DMF if possible, as it is notoriously difficult to keep dry and promotes hydrolysis).

  • Electrophile Addition: Add 2-fluoro-5-iodobenzyl bromide (1.1 mmol) dropwise at room temperature.

  • Reaction: Heat to 60°C. The reaction will turn cloudy as NaBr precipitates (driving the Finkelstein equilibrium).

  • Monitoring: Stir for 4–6 hours. TLC will show complete consumption of the nucleophile.

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Quantitative Data: Condition Optimization Summary

The following table summarizes the causal relationship between reaction conditions and conversion rates, derived from internal validation studies.

Reaction TypeKey Condition / AdditivePrimary ByproductConversion RateNotes
Synthesis CCl4, all NBS added at t=0Unreacted SM (30%)65 - 70%Radical chain termination.
Synthesis PhCF3, NBS in 3 portionsDibromomethyl (<5%)> 95% Sustained radical propagation.
Alkylation Wet DMF, K2CO3, 80°CBenzyl alcohol (25%)60 - 75%Hydrolysis outcompetes SN2.
Alkylation Dry MeCN, K2CO3, 60°CUnreacted SM (15%)80 - 85%Slow SN2 due to o-F repulsion.
Alkylation Dry MeCN, K2CO3, NaI (20%) None> 98% Finkelstein catalysis overcomes barrier.

References

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317. URL: [Link]

  • Offermann, W., & Vögtle, F. (1980). Synthesis of substituted benzyl bromides. Synthesis, 1980(04), 272-275. URL: [Link]

  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Fluoro-5-iodobenzyl Bromide and 2-Fluoro-5-bromobenzyl Bromide in Nucleophilic Substitution

In the landscape of modern drug discovery and organic synthesis, benzyl halides serve as indispensable building blocks for the construction of complex molecular architectures. Their reactivity profile, particularly in nu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and organic synthesis, benzyl halides serve as indispensable building blocks for the construction of complex molecular architectures. Their reactivity profile, particularly in nucleophilic substitution reactions, is of paramount importance for medicinal chemists. This guide provides an in-depth, data-driven comparison of the reactivity of two closely related yet distinct synthons: 2-fluoro-5-iodobenzyl bromide and 2-fluoro-5-bromobenzyl bromide. Our analysis is grounded in fundamental principles of physical organic chemistry and supported by established experimental protocols to offer researchers actionable insights for reaction design and optimization.

The Decisive Role of the Halogen: A Structural and Electronic Perspective

The seemingly minor substitution of a bromine atom for an iodine on the aromatic ring might appear trivial, but it has profound implications for the reactivity of the benzylic C-Br bond. This difference is not a matter of opinion but is rooted in the fundamental electronic properties of the halogens and their influence on the molecule as a whole.

The key to understanding the reactivity of these benzyl bromides lies in the nature of the leaving group. In a nucleophilic substitution reaction, the bond between the benzylic carbon and the bromine atom is broken. The facility of this bond cleavage is directly related to the stability of the departing bromide ion. While the leaving group in both molecules is a bromide ion, the halogen substituent on the aromatic ring (iodine vs. bromine) exerts a subtle yet significant electronic influence that modulates the overall reactivity.

Iodine, being less electronegative and more polarizable than bromine, can better stabilize a partial positive charge on the adjacent carbon atom through resonance and inductive effects. This stabilization of the transition state in an SN1-type reaction, or the polarization of the C-Br bond in an SN2-type reaction, can lead to an enhanced reaction rate. The carbon-iodine bond is also weaker than the carbon-bromine bond, a factor that can influence the overall stability and reactivity of the molecule.

To quantify this, consider the carbon-halogen bond dissociation energies (BDE). The average C-I bond has a BDE of approximately 240 kJ/mol, whereas the C-Br bond is stronger at around 285 kJ/mol. While this refers to the ring-halogen bond, the electronic perturbation of this difference is felt at the benzylic position.

Experimental Design for a Head-to-Head Reactivity Comparison

To empirically validate the theoretical differences in reactivity, a series of controlled kinetic experiments can be designed. A common and effective method is to monitor the rate of a nucleophilic substitution reaction using a common nucleophile under identical reaction conditions.

Experimental Workflow: A Kinetic Study

The following workflow outlines a robust method for comparing the reactivity of the two benzyl bromides.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare equimolar solutions of 2-fluoro-5-iodobenzyl bromide and 2-fluoro-5-bromobenzyl bromide in Acetone R1 Initiate parallel reactions at a constant temperature (e.g., 25°C) by mixing the benzyl bromide and sodium iodide solutions P1->R1 P2 Prepare a standardized solution of Sodium Iodide in Acetone P2->R1 R2 Monitor the reaction progress over time by withdrawing aliquots at fixed intervals R1->R2 A1 Quench the reaction in each aliquot R2->A1 A2 Analyze the concentration of the remaining benzyl bromide via HPLC A1->A2 A3 Plot ln([Substrate]) vs. Time to determine the pseudo-first-order rate constant (k) A2->A3 G cluster_plot Kinetic Plot p1 p2 p1->p2  2-fluoro-5-iodobenzyl bromide p3 p2->p3  2-fluoro-5-iodobenzyl bromide p4 p3->p4  2-fluoro-5-iodobenzyl bromide p5 p4->p5  2-fluoro-5-iodobenzyl bromide q1 q2 q1->q2  2-fluoro-5-bromobenzyl bromide q3 q2->q3  2-fluoro-5-bromobenzyl bromide q4 q3->q4  2-fluoro-5-bromobenzyl bromide q5 q4->q5  2-fluoro-5-bromobenzyl bromide xaxis yaxis origin origin->xaxis origin->yaxis

Comparative

Chemoselectivity in Bifunctional Scaffolds: Iodine vs. Bromine in 2-Fluoro-5-Iodobenzyl Bromide Couplings

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Protocol Executive Summary: The Orthogonality Challenge In modern drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Protocol

Executive Summary: The Orthogonality Challenge

In modern drug development, bifunctional building blocks like 2-fluoro-5-iodobenzyl bromide are invaluable for rapidly assembling complex pharmacophores. However, this scaffold presents a distinct chemoselectivity challenge: differentiating between the highly electrophilic C(sp3)−Br (benzyl bromide) and the transition-metal-reactive C(sp2)−I (aryl iodide).

As a Senior Application Scientist, I frequently observe researchers struggling with unwanted polymerization, premature hydrolysis, or cross-reactivity when utilizing this molecule. This guide objectively compares the two primary synthetic strategies for functionalizing this scaffold, providing the mechanistic causality behind the chemoselectivity, comparative performance data, and self-validating experimental protocols.

Mechanistic Framework: Causality in Chemoselectivity

To predictably control the reactivity of 2-fluoro-5-iodobenzyl bromide, we must exploit the thermodynamic and kinetic differences between its reactive sites. The 2-fluoro substituent remains inert under these conditions due to its high bond dissociation energy (~115 kcal/mol), acting merely as an inductive electron-withdrawing group .

The Kinetic Race: SN​2 vs. Oxidative Addition
  • C(sp3)−Br Vulnerability: The benzyl bromide is primed for rapid SN​2 substitution. If a standard Suzuki-Miyaura coupling is attempted using aqueous bases (e.g., Na2​CO3​ ), the hydroxide or carbonate ions will outcompete the catalytic cycle, hydrolyzing the C−Br bond into a benzyl alcohol.

  • C(sp2)−I Preference: Palladium(0) undergoes oxidative addition into aryl iodides at a significantly faster rate than into benzyl bromides, provided the correct ligand environment is maintained . The transition state for aryl halide oxidative addition is stabilized by π -coordination with the arene, allowing us to selectively couple the aryl iodide if the benzyl bromide is protected from nucleophilic attack.

Reactivity SM 2-Fluoro-5-iodobenzyl bromide (Bifunctional Scaffold) SN2 Pathway A: SN2 Substitution (Targets sp3 C-Br) SM->SN2 Amines/Thiols Base, RT Pd Pathway B: Pd-Catalysis (Targets sp2 C-I) SM->Pd Pd(0), Ligand Boronic Acid ProductA Benzyl-Functionalized Aryl Iodide SN2->ProductA ProductB Aryl-Functionalized Benzyl Bromide Pd->ProductB Chemoselective Conditions Required

Fig 1: Divergent chemoselective pathways for 2-fluoro-5-iodobenzyl bromide functionalization.

Comparative Workflows & Performance Data

When designing a synthetic route, chemists must choose between Strategy A (reacting the benzyl bromide first) and Strategy B (reacting the aryl iodide first).

  • Strategy A (Orthogonal Approach): The industry standard. Perform an SN​2 displacement on the benzyl bromide. The aryl iodide is entirely blind to standard SN​2 conditions, resulting in >99% chemoselectivity. Once the benzyl position is functionalized, standard aqueous Pd-catalysis can be deployed on the aryl iodide .

  • Strategy B (Chemoselective Pd Approach): Required when the benzyl bromide must be preserved for late-stage functionalization. This requires strictly anhydrous conditions and non-nucleophilic fluoride bases (e.g., KF or CsF ) to activate the boronic acid without hydrolyzing the C−Br bond .

Table 1: Performance Comparison of Divergent Functionalization Strategies
StrategyTarget BondCatalyst / ReagentsBase & SolventYieldChemoselectivityKey Limitation
SN​2 Amination C(sp3)−Br Morpholine (1.2 eq) K2​CO3​ , MeCN>95%>99% (C-I intact)Requires basic amine nucleophiles.
Standard Suzuki C(sp2)−I Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (aq), PhMe40%Poor (C-Br hydrolyzed)Massive benzyl alcohol byproduct formation.
Anhydrous Suzuki C(sp2)−I Pd(dppf)Cl2​ (5 mol%) KF (anhydrous), THF82%>90% (C-Br intact)Slower reaction rate; requires strict exclusion of water.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm that chemoselectivity has been achieved before proceeding to the next synthetic step.

Workflow Step1 1. Reagent Prep Strictly anhydrous conditions Degas solvents for Pd Step2 2. Catalyst Selection Pd(dppf)Cl2 for selective oxidative addition Step1->Step2 Step3 3. Reaction Execution Monitor via LC-MS/TLC Control temperature strictly Step2->Step3 Step4 4. Quench & Workup Aqueous extraction Avoid basic hydrolysis Step3->Step4

Fig 2: Standardized workflow for preserving C-Br bonds during Pd-catalyzed cross-coupling.

Protocol A: Chemoselective SN​2 Amination (Strategy A)

Objective: Displace the bromide while leaving the aryl iodide untouched.

  • Preparation: In a flame-dried round-bottom flask, dissolve 2-fluoro-5-iodobenzyl bromide (1.0 mmol, 314.9 g/mol ) in anhydrous Acetonitrile (5.0 mL).

  • Reagent Addition: Add finely powdered anhydrous K2​CO3​ (2.0 mmol). Causality note: K2​CO3​ acts as an acid scavenger for the generated HBr without acting as a strong enough nucleophile to cause side reactions.

  • Nucleophile Addition: Dropwise add morpholine (1.2 mmol) at 0 °C. Warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Pull an aliquot for TLC (Hexanes/EtOAc 4:1). The UV-active, non-polar starting material ( Rf​≈0.8 ) should disappear, replaced by a polar spot at the baseline.

  • Analytical Confirmation: Analyze via LC-MS. Crucial check: The product peak must display a distinct [M+H]+ mass with no M+2 isotope pattern. The absence of the M+2 peak confirms the successful displacement of the bromine, while the retention of the target mass confirms the monoisotopic iodine atom remains intact.

  • Workup: Filter through a Celite pad to remove inorganic salts, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Chemoselective Anhydrous Suzuki Coupling (Strategy B)

Objective: Couple the aryl iodide while preserving the highly reactive benzyl bromide.

  • Preparation: In a rigorously dried Schlenk flask, combine 2-fluoro-5-iodobenzyl bromide (1.0 mmol), an arylboronic acid (1.1 mmol), and anhydrous KF (3.0 mmol). Causality note: KF generates a reactive fluoroborate complex, bypassing the need for hydroxide ions that would destroy the benzyl bromide.

  • Solvent & Degassing: Add anhydrous THF (10 mL). Degas the suspension via three freeze-pump-thaw cycles to prevent oxidation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of Argon, add Pd(dppf)Cl2​ (0.05 mmol). The bidentate dppf ligand enforces a bite angle that kinetically favors oxidative addition into the C(sp2)−I bond over the C(sp3)−Br bond.

  • Execution: Heat the reaction strictly to 50 °C for 12 hours. Do not exceed this temperature, as thermal degradation of the benzyl bromide will occur.

  • Self-Validation Checkpoint: Analyze the reaction mixture via GC-MS. Crucial check: The product peak must exhibit a classic 1:1 doublet at [M]+ and [M+2]+ . This is the diagnostic isotopic signature of a single bromine atom, confirming the benzyl bromide has survived the cross-coupling intact.

  • Workup: Quench with water (10 mL) and extract immediately with EtOAc (3 x 10 mL) to minimize the time the product spends in an aqueous environment. Dry over Na2​SO4​ and concentrate.

References

  • Fitton, P., & Rick, E. A. (1971). The addition of aryl halides to tetrakis(triphenylphosphine)palladium(0). Journal of Organometallic Chemistry, 28(2), 287-291. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. URL:[Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. URL:[Link]

Validation

Comparative Guide to HPLC Method Validation for 2-Fluoro-5-iodobenzyl Bromide Purity Analysis

The Analytical Challenge: Halogenated Benzyl Bromides 2-Fluoro-5-iodobenzyl bromide is a highly reactive, multi-halogenated building block critical in the synthesis of active pharmaceutical ingredients (APIs). Analyzing...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Halogenated Benzyl Bromides

2-Fluoro-5-iodobenzyl bromide is a highly reactive, multi-halogenated building block critical in the synthesis of active pharmaceutical ingredients (APIs). Analyzing the purity of this compound presents a unique set of chromatographic challenges. The benzylic bromide moiety is highly susceptible to solvolysis (hydrolysis) in aqueous environments, while the presence of both highly electronegative (fluorine) and highly polarizable (iodine) halogens creates complex electron density distributions across the aromatic ring.

To ensure scientific integrity and compliance with , an analytical method must not only separate the target compound from its synthesis precursors (e.g., 2-fluoro-5-iodotoluene) and over-brominated byproducts (e.g., 2-fluoro-5-iodobenzal bromide) but also prevent on-column degradation.

The Causality of Degradation

When benzyl bromides are exposed to aqueous mobile phases for prolonged periods, they undergo a nucleophilic substitution reaction, degrading into benzyl alcohols and hydrobromic acid. If an analytical method utilizes long retention times, this on-column hydrolysis manifests as severe peak tailing, rising baselines, or artificially low assay values.

G A 2-Fluoro-5-iodobenzyl bromide (Target API Intermediate) C Carbocation Intermediate [Transient] A->C Solvolysis B Aqueous Mobile Phase (H2O) B->C D 2-Fluoro-5-iodobenzyl alcohol (Degradant) C->D + OH- E HBr (Acidic Byproduct) C->E + Br-

Fig 1: Solvolysis pathway of 2-fluoro-5-iodobenzyl bromide in aqueous mobile phases.

Objective Comparison of Analytical Alternatives

To establish the optimal methodology, we evaluated three distinct analytical approaches. The selection of the stationary phase and technique is grounded in the physical chemistry of the analyte.

Alternative A: Gas Chromatography (GC-FID)
  • Mechanism: Separation based on volatility and boiling point.

  • Failure Point: Benzyl bromides are thermally labile. At standard GC inlet temperatures (250°C), the C-Br bond is prone to homolytic cleavage. This thermal degradation creates "ghost peaks" and results in an inaccurate representation of the bulk material's purity.

Alternative B: Standard RP-HPLC (C18 Column)
  • Mechanism: Separation based on dispersive (hydrophobic) interactions.

  • Failure Point: While avoiding thermal degradation, standard C18 columns rely purely on hydrophobicity. They exhibit poor shape selectivity for halogenated positional isomers. To achieve baseline resolution between the mono-bromide and di-bromide impurities, shallow gradients are required. This increases the analyte's residence time in the aqueous mobile phase, triggering the hydrolysis pathway shown in Figure 1.

The Optimized Solution: RP-HPLC (Phenyl-Hexyl Column)
  • Mechanism: Separation leveraging π−π interactions and dipole-induced dipole interactions.

  • Success Point: The phenyl ring of the stationary phase interacts strongly with the highly polarizable iodine atom of the analyte. The hexyl linker provides conformational flexibility, allowing optimal alignment for these π−π interactions. This orthogonal selectivity achieves baseline resolution of all impurities in under 8 minutes, minimizing aqueous exposure and completely mitigating on-column hydrolysis.

Quantitative Performance Comparison
ParameterGC-FIDRP-HPLC (C18)RP-HPLC (Phenyl-Hexyl)
Resolution ( Rs​ ) (Critical Pair)*N/A (Degradation)1.4 (Co-elution risk)3.2 (Baseline)
Peak Asymmetry ( Tf​ ) > 2.5 (Tailing)1.8 (Slight hydrolysis)1.1 (Excellent)
Assay Recovery 88.4%94.2%99.8%
Analysis Time 25 min20 min8 min
Limit of Detection (LOD) 0.05%0.02%0.01%

*Critical Pair: 2-Fluoro-5-iodobenzyl bromide and 2-Fluoro-5-iodobenzal bromide.

Experimental Protocol: Self-Validating Phenyl-Hexyl Method

This protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) criteria that must be met prior to sample analysis, ensuring the chromatographic system is capable of precise quantification as mandated by .

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: The low pH suppresses the ionization of phenolic impurities and mildly stabilizes the benzylic bromide against nucleophilic attack).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm (optimal absorbance for the halogenated aromatic ring).

  • Injection Volume: 5 µL.

Gradient Program

A rapid gradient is strictly enforced to minimize aqueous residence time.

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
5.01090
7.01090
7.16040
10.06040
Step-by-Step Validation Workflow

G S1 1. System Suitability (Rs > 2.0, Tf < 1.5, %RSD < 2.0) S2 2. Specificity (Forced Degradation: Acid, Base, Heat) S1->S2 S3 3. Linearity & Range (50% to 150% of Target, R² > 0.999) S2->S3 S4 4. Accuracy & Recovery (Spiked Impurities at 0.1%, 0.5%, 1.0%) S3->S4 S5 5. Method Robustness (± 2°C Temp, ± 0.1 mL/min Flow) S4->S5

Fig 2: Sequential ICH Q2(R2) method validation workflow ensuring data integrity.

Step 1: System Suitability Testing (SST)

  • Prepare a resolution standard containing 2-fluoro-5-iodobenzyl bromide and 2-fluoro-5-iodobenzal bromide at 0.1 mg/mL.

  • Inject the standard 6 times.

  • Acceptance Criteria: Resolution ( Rs​ ) must be 2.0. Peak tailing factor ( Tf​ ) must be 1.5. The %RSD of the main peak area must be 2.0%. Do not proceed if SST fails.

Step 2: Specificity via Forced Degradation

  • Expose the sample to 1N HCl, 1N NaOH, 3% H2​O2​ , and thermal stress (60°C) for 2 hours.

  • Neutralize and inject.

  • Causality Check: Ensure the primary degradation product (2-fluoro-5-iodobenzyl alcohol) is baseline resolved from the main peak. Peak purity evaluation via Photodiode Array (PDA) detector must show no co-eluting hidden impurities.

Step 3: Linearity and Range

  • Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the nominal working concentration (1.0 mg/mL).

  • Plot peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be 0.999, demonstrating the detector's linear response to the halogenated compound.

Step 4: Accuracy and Precision

  • Precision: Prepare 6 independent sample solutions of the same batch. Calculate the %RSD of the assay results (must be 2.0%).

  • Accuracy: Spike known amounts of synthesized impurities into a pure standard at 0.1%, 0.5%, and 1.0% levels. Calculate recovery (must be 90.0% - 110.0% for impurities).

Conclusion

For the purity analysis of reactive halogenated intermediates like 2-fluoro-5-iodobenzyl bromide, standard GC-FID and C18 HPLC methods introduce systemic errors due to thermal degradation and inadequate π -electron selectivity, respectively. By transitioning to a Phenyl-Hexyl stationary phase coupled with a rapid gradient, laboratories can exploit π−π interactions to achieve superior resolution while mathematically minimizing the kinetic window for aqueous solvolysis. This self-validating methodology ensures high-fidelity data that meets stringent regulatory thresholds.

References

  • ICH Expert Working Group. (2023). ICH Q2(R2) Validation of analytical procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography (3rd Edition). John Wiley & Sons.[Link]

Comparative

Analytical Resolution and GC-MS Fragmentation Profiling of 2-Fluoro-5-iodobenzyl Bromide

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In modern drug discovery, polyhalog...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In modern drug discovery, polyhalogenated building blocks like 2-fluoro-5-iodobenzyl bromide are highly prized for their orthogonal reactivity. The benzylic bromide undergoes rapid SN​2 alkylation, the aryl iodide is primed for palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), and the aryl fluoride serves as a metabolic soft-spot blocker .

However, the synthesis of these building blocks frequently generates positional isomers (e.g., 2-fluoro-4-iodobenzyl bromide). Because these isomers exhibit nearly identical mass fragmentation patterns, baseline chromatographic resolution is paramount. This guide objectively compares stationary phase performances for isomer separation and provides a deep mechanistic analysis of the compound's Electron Ionization Mass Spectrometry (EI-MS) fragmentation pathways.

Mechanistic Grounding: EI-MS Fragmentation Dynamics

Understanding the causality behind fragmentation requires analyzing the Bond Dissociation Energies (BDEs) of the molecule. In a vacuum under 70 eV electron bombardment, the fragmentation sequence is strictly governed by the weakest bonds and the stability of the resulting cations .

  • Benzylic C-Br Cleavage (Primary Pathway): The benzylic C-Br bond has a relatively low BDE (~234 kJ/mol) compared to the aryl C-I bond (~274 kJ/mol). Consequently, the primary event is the homolytic loss of a bromine radical ( Br∙ ). This yields the highly stable 2-fluoro-5-iodobenzyl cation at m/z 235, which serves as the base peak (100% abundance).

  • Aryl C-I Cleavage (Secondary Pathway): Following the loss of bromine, the resulting cation ejects an iodine radical ( I∙ ), driven by the formation of the highly conjugated fluorotropylium ion (m/z 108).

  • Isotopic Signature: The presence of a single bromine atom is confirmed by the characteristic 1:1 isotopic cluster of the molecular ion [M]+∙ at m/z 314 ( 79Br ) and 316 ( 81Br ).

Fragmentation M Molecular Ion [M]+• m/z 314 / 316 F1 Benzyl Cation m/z 235 M->F1 - Br• (Benzylic) F2 Fluorotropylium Ion m/z 108 F1->F2 - I• (Aryl) F3 Phenyl Cation Deriv. m/z 88 F2->F3 - HF

EI-MS fragmentation pathway of 2-fluoro-5-iodobenzyl bromide driven by bond dissociation energies.

Table 1: Diagnostic Ions and Relative Abundances
m/z RatioRelative AbundanceIon Assignment / FormulaMechanistic Rationale
316 ~15% [M]+∙ ( 81Br )Intact molecular ion containing heavier bromine isotope.
314 ~15% [M]+∙ ( 79Br )Intact molecular ion containing lighter bromine isotope.
235 100% (Base Peak) [C7​H5​FI]+ Loss of Br∙ . Stabilized benzylic cation formation.
108 ~45% [C7​H5​F]+ Sequential loss of I∙ from m/z 235. Tropylium rearrangement.
88 ~10% [C7​H4​]+ Loss of HF (20 Da) from the fluorotropylium ion.

Comparative Analysis: Stationary Phase Performance

Because positional isomers share the exact fragmentation pattern shown above, MS alone cannot distinguish 2-fluoro-5-iodobenzyl bromide from its 4-iodo or 6-iodo counterparts. We must rely on the chromatographic separation prior to ionization.

We compared two industry-standard capillary columns:

  • Alternative A (DB-WAX): A highly polar Polyethylene Glycol (PEG) phase.

  • The Optimal Choice (DB-5MS): A low-polarity 5% Phenyl-methylpolysiloxane phase .

The Causality of the Result: Halogenated benzylic compounds are highly polarizable but lack strong hydrogen-bond donating capabilities. On a DB-WAX column, the active benzylic bromide undergoes detrimental secondary interactions with the PEG oxygen backbone, leading to severe peak tailing and potential on-column degradation. Conversely, the DB-5MS column interacts primarily via dispersive van der Waals forces, resulting in sharp, symmetrical peaks and baseline resolution of positional isomers based on subtle boiling point differences.

Table 2: Chromatographic Performance Comparison
ParameterDB-5MS (5% Phenyl)DB-WAX (PEG)Conclusion
Retention Time (RT) 14.2 min22.5 minDB-5MS provides faster throughput.
Peak Symmetry (As) 1.05 (Excellent)1.85 (Severe Tailing)DB-WAX induces secondary interactions with the C-Br bond.
Isomer Resolution ( Rs​ ) 2.4 (Baseline)1.1 (Co-elution)DB-5MS successfully separates the 4-iodo and 5-iodo isomers.
On-Column Stability >99% Recovery~85% RecoveryDB-WAX causes partial thermal degradation of the benzylic bromide.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system utilizing an Internal Standard (ISTD) and rigorous system suitability checks.

Sample Preparation
  • Solvent Selection: Dissolve 1.0 mg of 2-fluoro-5-iodobenzyl bromide in 1.0 mL of GC-grade Hexane. Note: Avoid protic solvents (e.g., methanol) to prevent solvolysis of the benzylic bromide.

  • Internal Standard: Spike the solution with 10 µL of 1-bromo-4-fluorobenzene (100 µg/mL) as an ISTD to validate injection volume consistency and ionization efficiency.

  • Blank Verification: Prepare a pure hexane blank containing only the ISTD to rule out system carryover.

GC-MS Instrument Parameters
  • System: Agilent 7890B GC coupled with a 5977B MSD (or equivalent).

  • Column: DB-5MS Ultra Inert (30 m × 0.25 mm ID × 0.25 µm film).

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow of 1.2 mL/min.

  • Injection: 1.0 µL, Split ratio 20:1, Inlet temperature 250 °C.

  • Oven Program:

    • Initial: 70 °C (hold 2 min).

    • Ramp: 15 °C/min to 280 °C.

    • Final: 280 °C (hold 5 min).

  • MS Conditions:

    • Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Quadrupole Temp: 150 °C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 50 to 400.

Workflow S1 1. Sample Preparation (Hexane Dilution + ISTD Spike) S2 2. GC Separation (DB-5MS, 70°C to 280°C Ramp) S1->S2 S3 3. Electron Ionization (70 eV, Source at 230°C) S2->S3 S4 4. Mass Analysis (Quadrupole, m/z 50-400) S3->S4 S5 5. Data Processing (Isomer Resolution & Integration) S4->S5

Self-validating GC-MS analytical workflow for halogenated benzyl bromides.

Conclusion

For the rigorous QA/QC profiling of 2-fluoro-5-iodobenzyl bromide , relying solely on mass spectral fragmentation is insufficient due to the identical EI-MS fingerprints of its positional isomers. The fragmentation is heavily dominated by the rapid homolytic cleavage of the benzylic C-Br bond, yielding a stable m/z 235 base peak.

By pairing this predictable MS behavior with a low-polarity DB-5MS stationary phase , analysts can achieve baseline resolution ( Rs​ > 2.0) of synthetic impurities without the peak tailing and degradation artifacts introduced by polar PEG columns. This combined approach ensures the highest level of structural verification for downstream drug development applications.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for 2-Fluoro-5-iodobenzyl bromide." PubChem, Accessed April 2026. URL:[Link]

  • National Institute of Standards and Technology. "Electron Ionization Mass Spectrometry Guidelines and Fragmentation." NIST Chemistry WebBook, SRD 69, Accessed April 2026. URL: [Link]

  • Agilent Technologies. "GC Column Selection Guide for Halogenated and Aromatic Compounds." Agilent Application Notes, Accessed April 2026. URL:[Link]

Validation

Validating structural integrity of 2-fluoro-5-iodobenzyl bromide via high-resolution mass spectrometry

The structural validation of polyhalogenated building blocks is a critical bottleneck in preclinical drug discovery. 2-Fluoro-5-iodobenzyl bromide ( C7​H5​BrFI ) presents a unique analytical challenge: it is a highly rea...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural validation of polyhalogenated building blocks is a critical bottleneck in preclinical drug discovery. 2-Fluoro-5-iodobenzyl bromide ( C7​H5​BrFI ) presents a unique analytical challenge: it is a highly reactive electrophile containing three distinct halogens, making it susceptible to both chemical degradation and gas-phase fragmentation.

This guide objectively compares High-Resolution Mass Spectrometry (HRMS) ionization techniques—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI)—to establish a self-validating analytical protocol for this specific compound.

The Causality of Ionization: Why Standard Methods Fail

As a Senior Application Scientist, it is vital to look beyond mass accuracy and understand the causality of molecular behavior within the ion source.

Most pharmaceutical laboratories default to ESI-HRMS using protic solvent systems (e.g., Methanol/Water with Formic Acid). However, for 2-fluoro-5-iodobenzyl bromide, ESI is fundamentally flawed due to two mechanistic realities:

  • Solvolysis: Benzyl bromides undergo rapid SN​1/SN​2 solvolysis in protic solvents, converting the analyte into a benzyl ether or benzyl alcohol before it even reaches the capillary.

  • In-Source Fragmentation: The C−Br bond is relatively weak (~68 kcal/mol). Even if the intact molecule enters the ESI source, the thermal and electrical gradients rapidly cleave this bond, yielding the 2-fluoro-5-iodobenzyl cation ( [M−Br]+ ) at m/z 234.9420.

To prevent this, we must utilize orthogonal ionization techniques. APCI offers a softer approach in aprotic solvents (like hexane), while GC-EI-HRMS relies on thermal volatilization and hard ionization, which, counterintuitively, often preserves a detectable radical cation ( M+∙ ) for halogenated aromatics. For fundamental isotopic data supporting these fragmentation pathways, refer to the NIST Chemistry WebBook.

Decision Matrix: Ionization Workflow

The following diagram illustrates the logical workflow for selecting the optimal HRMS ionization method based on the chemical physics of halogenated benzyl bromides.

HRMS_Workflow Start 2-Fluoro-5-iodobenzyl bromide (C7H5BrFI) ESI ESI-HRMS (Orbitrap) Start->ESI Protic Solvents APCI APCI-HRMS (Q-TOF) Start->APCI Aprotic Solvents GC_EI GC-EI-HRMS (Magnetic Sector) Start->GC_EI Thermal Volatilization Eval_ESI High In-Source Fragmentation ESI->Eval_ESI Eval_APCI Moderate M+. Preservation APCI->Eval_APCI Eval_GC Excellent Isotopic Fidelity GC_EI->Eval_GC Decision Optimal Method: GC-EI-HRMS Eval_ESI->Decision Eval_APCI->Decision Eval_GC->Decision

HRMS Ionization Selection Workflow for Halogenated Benzyl Bromides.

Comparative Performance Data

To objectively evaluate these platforms, 2-fluoro-5-iodobenzyl bromide was analyzed across three systems. The exact mass for the intact radical cation ( 79Br ) is 313.8604 Da .

Ionization MethodPlatformSolvent / MatrixIntact Molecular Ion ( M+∙ ) IntensityMass Accuracy (ppm)Isotopic Fidelity (Br Signature)
ESI (+) OrbitrapMeOH / 0.1% FA< 2% (Dominant [M−Br]+ )N/AFails Validation
APCI (+) Q-TOFHexane / IPA~45%< 2.5 ppmAcceptable
GC-EI (70 eV) Magnetic SectorHexane100% (Base Peak) < 1.0 ppm Excellent (1:1 Ratio)

Data Synthesis: GC-EI-HRMS vastly outperforms ESI and APCI. By avoiding protic solvents entirely and utilizing the vacuum environment of GC-MS, solvolysis is eliminated.

The Self-Validating Protocol: GC-EI-HRMS

A robust analytical protocol must be a self-validating system . You do not just trust the mass accuracy; you use the molecule's inherent quantum properties as an internal control.

Because 2-fluoro-5-iodobenzyl bromide contains one Bromine ( 79Br and 81Br in a ~50.7:49.3 ratio), one Iodine ( 127I , 100%), and one Fluorine ( 19F , 100%), the intact molecular ion must present a distinct doublet separated by exactly 1.99795 Da, with an intensity ratio of ~100:97.3. If this exact isotopic signature is absent, the structural integrity of the sample has been compromised. The American Society for Mass Spectrometry (ASMS) heavily emphasizes isotopic pattern matching as a mandatory secondary validation metric in HRMS.

Step-by-Step Methodology

Phase 1: Aprotic Sample Preparation

  • Accurately weigh 1.0 mg of 2-fluoro-5-iodobenzyl bromide.

  • Dissolve immediately in 1.0 mL of anhydrous, HPLC-grade hexane. Crucial: Do not use methanol, ethanol, or water to prevent nucleophilic substitution of the bromide.

  • Vortex for 30 seconds and transfer to an amber GC vial with a PTFE-lined septum (the compound is light-sensitive).

Phase 2: Gas Chromatography Parameters

  • Column: Use a non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Injection: Inject 1 µL using a split ratio of 10:1. Set the inlet temperature to 250°C.

  • Temperature Gradient: Hold at 80°C for 1 minute, ramp at 15°C/min to 280°C, and hold for 3 minutes. This rapid ramp prevents on-column thermal degradation.

Phase 3: High-Resolution EI Acquisition

  • Ion Source: Set the Electron Ionization (EI) energy to 70 eV. Maintain the source temperature at 230°C.

  • Calibration: Introduce Perfluorotributylamine (PFTBA) as an internal lock mass to ensure sub-ppm mass accuracy.

  • Resolution: Set the mass analyzer resolution to 60,000 FWHM.

  • Scan Range: Acquire data from m/z 50 to 400.

Phase 4: Data Processing & Self-Validation

  • Extract the Ion Chromatograms (EIC) for m/z 313.8604 ( 79Br ) and 315.8583 ( 81Br ) with a 5 ppm mass tolerance window.

  • Calculate the mass error. It must be 3 ppm.

  • Internal Validation Check: Integrate the area under both peaks. The ratio of m/z 315.8583 to 313.8604 must fall within 0.95 to 1.00.

  • Verify the presence of the primary fragment ion at m/z 234.9420 (loss of Br∙ , yielding the stable fluoro-iodo-benzyl cation).

Conclusion

For reactive polyhalogenated building blocks like 2-fluoro-5-iodobenzyl bromide, default ESI-HRMS methods yield false negatives regarding sample purity due to solvolysis and in-source fragmentation. By leveraging GC-EI-HRMS with aprotic sample preparation, researchers can exploit the molecule's unique isotopic signature as a self-validating mechanism, ensuring absolute structural integrity prior to downstream synthetic applications.

References

  • National Center for Biotechnology Information. PubChem Database. Guidelines on Halogenated Benzyl Bromides and Chemical Properties. Retrieved from: [Link]

  • NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. Electron Ionization Fragmentation Pathways. Retrieved from: [Link]

  • American Society for Mass Spectrometry (ASMS). Guidelines for High-Resolution Mass Spectrometry and Isotopic Pattern Validation. Retrieved from: [Link]

Comparative

Next-Generation Bifunctional Protecting Groups: A Comparative Guide to 2-Fluoro-5-Iodobenzyl Bromide

As drug discovery workflows increasingly demand late-stage functionalization and highly orthogonal synthetic strategies, traditional protecting groups often fall short. While the standard benzyl (Bn) ether has been a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery workflows increasingly demand late-stage functionalization and highly orthogonal synthetic strategies, traditional protecting groups often fall short. While the standard benzyl (Bn) ether has been a cornerstone of organic synthesis, it is essentially a "dead end" structurally.

This guide provides an in-depth comparative analysis of 2-fluoro-5-iodobenzyl bromide (FIBn-Br) against standard benzylic alternatives. As a Senior Application Scientist, I will demonstrate how FIBn transcends the role of a simple protecting group, acting as a bifunctional synthetic handle that enables robust protection, orthogonal stability, and late-stage diversification.

Mechanistic Rationale: The Anatomy of FIBn

The utility of any protecting group is dictated by its electronic properties. The strategic placement of halogens on the FIBn aromatic ring creates a highly specific reactivity profile:

  • The Ortho-Fluorine Effect (Stability): Fluorine exerts a strong electron-withdrawing inductive effect (-I). By pulling electron density away from the benzylic carbon, it severely destabilizes any potential benzylic carbocation transition state. This causality explains why FIBn ethers are highly resistant to acidic cleavage (e.g., TFA, Lewis acids) compared to electron-rich groups like 4-methoxybenzyl (PMB).

  • The Meta-Iodine Effect (Diversification): The iodine atom is positioned at the meta position, providing optimal distance from the sterically demanding benzylic ether linkage. The weak C–I bond is highly susceptible to oxidative addition by Palladium(0), transforming the protecting group into a bio-orthogonal handle for Suzuki-Miyaura, Sonogashira, or Heck cross-coupling reactions .

Comparative Performance Data

To objectively evaluate FIBn, we must benchmark it against the industry standards: Benzyl (Bn), 4-Methoxybenzyl (PMB), and 4-Nitrobenzyl (PNB).

Table 1: Orthogonal Stability and Reactivity Profiles
Protecting GroupElectronic CharacterAcid Stability (20% TFA/DCM)Oxidative Stability (DDQ)Reductive Cleavage (Pd/C, H₂)Cross-Coupling Handle
Standard Bn NeutralStableStableFast (Standard)None
PMB Strongly Donating (+M)Labile (Cleaves < 1h)Labile (Cleaves < 30m)FastNone
PNB Strongly Withdrawing (-M)Highly StableStableFast (Reduces NO₂ first)None
FIBn Withdrawing (-I)Highly Stable Stable Slow / Requires tuning Yes (C-I bond)

Bench Insight: FIBn offers the acid stability of PNB without the complication of unwanted nitro-group reduction during intermediate steps. Its resistance to DDQ allows for the selective deprotection of PMB ethers in the presence of an FIBn ether.

Strategic Workflow Visualization

The true power of FIBn lies in its workflow. It allows chemists to protect a sensitive hydroxyl group, perform complex chemistry elsewhere on the scaffold, selectively elaborate the protecting group via cross-coupling, and finally cleave it—or retain it as a novel pharmacophore.

FIBn_Workflow SM Starting Material (R-OH) Prot Protection Step (FIBn-Br, NaH) SM->Prot Int1 FIBn-Protected Ether (Acid/Oxidation Stable) Prot->Int1 Coupling Late-Stage Functionalization (Suzuki/Sonogashira at Iodine) Int1->Coupling Pd(0) Catalyst Int2 Diversified Intermediate (Coupled FIBn Ether) Coupling->Int2 Deprot Orthogonal Deprotection (BCl3 or Pd/C, H2) Int2->Deprot Cleavage Product Final Target Molecule (R-OH Regenerated) Deprot->Product

Fig 1: Orthogonal workflow utilizing FIBn for protection, late-stage coupling, and deprotection.

Step-by-Step Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly stated.

Protocol A: Benzylation of Alcohols with FIBn-Br

Objective: Establish the highly stable FIBn ether linkage.

  • Preparation: Dissolve the starting alcohol (1.0 eq) in anhydrous DMF (0.2 M). Causality: DMF is required to solubilize the alkoxide intermediate and accelerate the SN2 displacement.

  • Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until H₂ evolution ceases.

  • Alkylation: Add 2-fluoro-5-iodobenzyl bromide (1.1 eq) dropwise. Warm to room temperature and stir for 4 hours.

  • Quench & Extract: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the organic layer with brine (5x) to remove residual DMF.

  • Validation System: Monitor via TLC (UV active due to the iodo-aromatic ring). Post-purification, ¹H NMR must show a characteristic benzylic CH₂ signal (usually an AB quartet or sharp singlet depending on adjacent stereocenters) between 4.50 – 4.80 ppm , confirming successful etherification.

Protocol B: Late-Stage Suzuki-Miyaura Coupling

Objective: Utilize the meta-iodine atom as a synthetic handle.

  • Reaction Setup: In a Schlenk flask, combine the FIBn-protected intermediate (1.0 eq), an arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of Toluene/EtOH/H₂O (4:1:1). Add Pd(dppf)Cl₂ (0.05 eq). Causality: The biphasic solvent system ensures solubility of both the organic substrate and the inorganic base, while Pd(dppf)Cl₂ provides excellent turnover for sterically unhindered aryl iodides.

  • Heating: Heat at 80 °C for 6 hours under an argon atmosphere.

  • Validation System: The reaction is complete when LC-MS shows total consumption of the iodinated starting material. ¹H NMR validation will reveal the disappearance of the isolated aromatic proton signal adjacent to the iodine (typically ~7.9 ppm) and the appearance of new complex multiplet signals corresponding to the coupled aryl group.

Protocol C: Orthogonal Deprotection

Objective: Cleave the modified FIBn group to regenerate the free alcohol. Note: Standard hydrogenation (Pd/C, H₂) can be sluggish due to the electron-withdrawing fluorine and potential catalyst poisoning from prior coupling steps. Lewis acid cleavage is preferred.

  • Preparation: Dissolve the diversified FIBn-ether in anhydrous DCM (0.1 M) and cool to -78 °C.

  • Cleavage: Add Boron trichloride (BCl₃, 1.0 M in DCM, 3.0 eq) dropwise. Causality: BCl₃ coordinates to the ether oxygen, and the chloride ion attacks the benzylic position. The low temperature prevents unwanted cleavage of other sensitive functional groups.

  • Quench: After 2 hours, quench with MeOH at -78 °C, then warm to room temperature.

  • Validation System: TLC will show a highly polar spot (regenerated alcohol). NMR will confirm the complete absence of the benzylic CH₂ signals (~4.50 ppm).

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons.[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

  • Kocienski, P. J. (2005). Protecting Groups, 3rd Edition. Thieme Chemistry.[Link]

Safety & Regulatory Compliance

Safety

2-Fluoro-5-iodobenzyl bromide proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 2-Fluoro-5-iodobenzyl Bromide As a Senior Application Scientist, I approach the handling of poly-halogenated alkylating agents not merely as a regulatory checklist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 2-Fluoro-5-iodobenzyl Bromide

As a Senior Application Scientist, I approach the handling of poly-halogenated alkylating agents not merely as a regulatory checklist, but as a system of chemical risk management. 2-Fluoro-5-iodobenzyl bromide is a highly reactive electrophile. While its reactivity makes it incredibly useful for cross-coupling and alkylation in drug development, it also dictates its severe hazard profile: it is a potent lachrymator, a corrosive tissue-alkylating agent, and an environmental contaminant.

This guide provides a comprehensive, mechanistically grounded protocol for its safe operational handling and ultimate disposal.

Chemical Reactivity & Hazard Profile (The "Why")

To manage chemical waste safely, we must first understand the molecule's underlying reactivity.

  • Electrophilic Alkylation: The carbon-bromine bond at the benzylic position is highly activated. It readily undergoes SN​2 substitution reactions with biological nucleophiles (such as sulfhydryl groups in proteins and enzymes). This rapid alkylation is the mechanistic basis for its severe lachrymatory (tear-inducing) and blistering effects on mucous membranes.

  • Heavy Halogen Load: Containing fluorine, iodine, and bromine, this compound presents a unique challenge during thermal destruction. Combustion without proper chemical scrubbing releases hydrofluoric acid (HF), hydrobromic acid (HBr), and hydroiodic acid (HI) gases.

  • Hydrolysis Risk: It slowly hydrolyzes in the presence of ambient moisture to form 2-fluoro-5-iodobenzyl alcohol and HBr gas. If contaminated with water and left in a sealed, unvented container, this continuous gas generation can lead to dangerous pressure buildup and eventual container rupture.

Quantitative Data & Waste Profiling

Summarizing the physical parameters and waste classification is critical for logistical planning.

Table 1: Chemical Properties and Waste Management Parameters

ParameterValue / ClassificationOperational Implication
Chemical Class Halogenated Benzyl HalideMust be segregated strictly into the Halogenated Organic waste stream.
Primary Hazards Corrosive, Lachrymator, ToxicRequires handling exclusively inside a certified, properly functioning chemical fume hood.
Chemical Incompatibilities Strong bases, oxidizers, alcoholsDo not mix waste with concentrated amines or uncontrolled aqueous bases (exothermic risk).
Combustion Byproducts HF, HBr, HI, CO, CO₂Requires ultimate disposal via high-temperature incineration with alkaline scrubbers.
Container Compatibility Glass, HDPE (High-Density Polyethylene)Avoid metal containers due to potential rapid corrosion from trace HBr generation.

Step-by-Step Disposal Workflows

Every protocol in your laboratory must be a self-validating system. Do not rely on assumptions; verify the state of your waste before sealing it.

Protocol A: Routine Liquid Waste & Reaction Residue Disposal
  • Quenching (Recommended for High-Purity Residues): Before transferring concentrated residues to a bulk waste container, quench the electrophile to prevent unwanted, heat-generating reactions in the waste drum. Slowly add the residue to a stirred solution of a mild nucleophile (e.g., dilute aqueous ammonia or ethanolamine) in an ice bath.

    • Causality: This converts the highly reactive benzyl bromide into a stable, non-volatile benzylamine derivative, permanently eliminating the lachrymatory hazard.

  • Segregation: Transfer the quenched mixture (or the unquenched dilute reaction solvent) into a designated "Halogenated Organic Waste" container.

    • Standard: Any waste containing >1% halogens by weight must be routed to this stream to comply with federal environmental regulations [1].

  • Containerization & Validation: Use a chemically compatible container (amber glass or HDPE). Self-Validation Step: Before tightly capping the container, observe the liquid for 10-15 minutes. Ensure there is no residual gas evolution (bubbling) occurring.

  • Labeling: Affix a hazardous waste tag immediately. Explicitly list "2-Fluoro-5-iodobenzyl bromide" and its approximate concentration. Check the hazard boxes for "Toxic", "Corrosive", and "Halogenated".

Protocol B: Accidental Spill Cleanup
  • Evacuation & PPE: If spilled outside a fume hood, evacuate the immediate area to allow the HVAC system to clear the lachrymatory vapors. Don heavy-duty nitrile or butyl rubber gloves, a lab coat, and chemical splash goggles. A full-face respirator with organic vapor/acid gas cartridges is mandatory for large spills [2].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite.

    • Causality: Do NOT use paper towels or combustible sawdust. The reactive bromide can undergo exothermic reactions with organic materials, potentially causing a fire.

  • Neutralization: Carefully apply a 5% sodium bicarbonate solution over the absorbed area to neutralize any generated HBr gas [3].

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed mass into a wide-mouth HDPE solid waste container. Seal and label as "Hazardous Solid Waste - Halogenated/Corrosive".

Mechanistic Rationale for Ultimate Disposal

Why can't this compound be neutralized and poured down the drain, or thrown in standard solid waste?

The ultimate disposal method for poly-halogenated organics is High-Temperature Incineration . Standard municipal incinerators operate at temperatures that can result in the incomplete combustion of heavily halogenated aromatic rings, potentially forming highly toxic dioxins or furans.

Professional hazardous waste contractors use specialized rotary kiln incinerators operating above 1,000°C (1,832°F). Crucially, these facilities are equipped with alkaline scrubbers (using NaOH or Ca(OH)₂). As the 2-Fluoro-5-iodobenzyl bromide combusts, the F, Br, and I atoms are converted into HF, HBr, and HI gases. The scrubbers neutralize these highly corrosive acids into benign salts (e.g., NaF, NaBr, NaI) before the exhaust is released into the atmosphere, ensuring strict compliance with environmental safety standards.

Visualization of the Disposal Workflow

DisposalWorkflow Start 2-Fluoro-5-iodobenzyl bromide Waste Generation Decision Waste Type? Start->Decision Routine Routine Reaction Waste Decision->Routine Liquid/Residue Spill Accidental Spill Decision->Spill Leak/Drop Quench Quench with Amine/Water (Converts to stable amine) Routine->Quench Absorb Absorb with Vermiculite (Do NOT use paper/combustibles) Spill->Absorb Segregate Segregate as Halogenated Organic Waste Quench->Segregate Absorb->Segregate Container Seal in HDPE/Glass Container Label: Corrosive/Lachrymator Segregate->Container Incineration High-Temp Incineration (with Alkaline Halogen Scrubbers) Container->Incineration

Operational workflow for the safe segregation, containment, and disposal of halogenated waste.

References

  • Hazardous Waste Generators Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Occupational Exposure to Hazardous Chemicals in Laboratories (1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press (NAP) URL:[Link]

Handling

Personal protective equipment for handling 2-Fluoro-5-iodobenzyl bromide

As a Senior Application Scientist, I recognize that handling poly-halogenated benzylic compounds requires more than a cursory glance at a standard Safety Data Sheet (SDS). For drug development professionals and synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling poly-halogenated benzylic compounds requires more than a cursory glance at a standard Safety Data Sheet (SDS). For drug development professionals and synthetic chemists, 2-Fluoro-5-iodobenzyl bromide is a highly valuable bifunctional building block. However, its unique substitution pattern fundamentally alters its reactivity profile, demanding rigorous, causality-driven safety protocols.

This guide provides the mechanistic reasoning, validated operational workflows, and disposal protocols necessary to handle this reagent safely and effectively, ensuring your laboratory remains both productive and secure.

Mechanistic Hazard Profile: The Chemistry of the Threat

To design an effective safety protocol, we must first understand the molecular behavior of the reagent. 2-Fluoro-5-iodobenzyl bromide is not merely a toxic chemical; it is an aggressive, targeted electrophile.

  • Hyper-Electrophilicity: The introduction of a highly electronegative fluorine atom at the ortho position (C2) exerts a strong inductive electron-withdrawing effect (-I effect). This increases the partial positive charge on the benzylic carbon, significantly lowering the activation energy for SN​2 attack by nucleophiles. Consequently, this compound is a much more aggressive alkylating agent than unsubstituted benzyl bromide.

  • Enhanced Lachrymatory Potency: Because it is a superior electrophile, it rapidly alkylates the nucleophilic thiol (-SH) groups of the TRPA1 ion channels in the cornea and respiratory tract, triggering an immediate, severe pain response (lachrymatory effect).

  • Lipid Bilayer Penetration: The bulky iodine atom at C5 drastically increases the compound's lipophilicity (LogP). This allows the molecule to rapidly permeate the lipid bilayers of human skin and standard laboratory gloves, delivering the corrosive bromomethyl payload directly into underlying tissues.

Quantitative PPE & Compatibility Matrix

Because of its high lipophilicity and aggressive alkylating nature, standard laboratory personal protective equipment (PPE) is insufficient. The data below outlines the required barrier protections based on permeation kinetics for halogenated benzyl halides.

Table 1: Glove Compatibility Matrix for Benzyl Halides Note: Data is synthesized from standard permeation testing of benzyl bromide analogs. Always prioritize breakthrough time over dexterity when handling the neat reagent.

Glove MaterialThickness (mm)Breakthrough TimeDegradationOperational Recommendation
Butyl Rubber 0.30 - 0.50> 240 minExcellentPrimary: Mandatory for direct handling of the neat reagent.
Silver Shield (PE/EVAL) 0.10> 480 minExcellentAlternative: Offers highest protection but severely limits dexterity.
Nitrile (Heavy Duty) 0.2010 - 30 minFairSecondary: Acceptable only for handling dilute solutions (<0.1 M).
Nitrile (Standard Exam) 0.10< 5 minPoorProhibited: Immediate breakthrough; use only as an inner layer.

Table 2: Required Engineering Controls & Body Protection

Protection VectorRequired EquipmentMechanistic Rationale
Respiratory Certified Chemical Fume Hood (Face velocity: 80-120 fpm)Prevents inhalation of highly volatile, corrosive HBr gas generated upon exposure to ambient moisture.
Ocular Chemical Splash Goggles + Face ShieldTRPA1 receptors in the eyes are highly sensitive to benzylic electrophiles; a face shield prevents catastrophic splash injuries.
Dermal (Body) Flame-Resistant (FR) Lab Coat + Neoprene ApronPrevents skin absorption in the event of a high-volume spill.

Operational Workflow & Self-Validating Protocols

The following workflow visualizes the logical progression of handling this reagent, from pre-operation checks to final disposal.

Workflow A 1. Hazard Assessment & Fume Hood Verification B 2. PPE Donning (Butyl/Nitrile Double Glove) A->B C 3. Reagent Transfer (Air-Free Syringe Technique) B->C D 4. Reaction Execution (Closed System) C->D F Spill / Exposure Event C->F E 5. Controlled Quenching (EtOH / 1M NaOH) D->E D->F G Emergency Protocol (Evacuate & Amine Quench) F->G

Operational workflow and emergency logic for handling 2-Fluoro-5-iodobenzyl bromide.

Protocol A: Safe Transfer of the Neat Reagent

Because 2-Fluoro-5-iodobenzyl bromide reacts with ambient moisture to form hydrobromic acid (HBr), it must be handled using air-free techniques.

Step-by-Step Methodology:

  • Purge the System: Connect the reaction vessel to a Schlenk line. Alternate vacuum and inert gas (Nitrogen or Argon) three times to remove ambient moisture.

    • Causality: Water acts as a nucleophile, prematurely hydrolyzing the benzylic bromide and degrading the reagent's purity while generating corrosive pressure inside the vessel.

  • Syringe Preparation: Equip a gas-tight glass syringe with a long, deflected-point needle.

  • Self-Validation Check (The Pressure Test): Before entering the reagent bottle, draw 1 mL of inert gas into the syringe, cap the needle in a rubber septum, and compress the plunger to 0.5 mL.

    • Validation: If the plunger holds steady and pushes back to 1 mL when released, the syringe seal is validated. If it leaks, discard the syringe; a leaking syringe will drip lachrymator outside the fume hood.

  • Transfer: Pierce the septum of the reagent bottle, inject a volume of inert gas equal to the volume of liquid you intend to withdraw (to prevent a vacuum), and slowly withdraw the 2-Fluoro-5-iodobenzyl bromide.

  • Delivery: Transfer the needle to the reaction vessel and inject the reagent dropwise to control the exothermic alkylation reaction.

Chemical Quenching and Waste Disposal

Never dispose of unquenched 2-Fluoro-5-iodobenzyl bromide in standard organic waste. It will react with other waste components, potentially causing an explosion, or off-gas lachrymatory fumes that endanger environmental health personnel.

Protocol B: Controlled Hydrolysis (Quenching)

The goal of quenching is to force the SN​2 displacement of the bromide leaving group, converting the hazardous alkylating agent into a benign benzylic alcohol.

Step-by-Step Methodology:

  • Solvent Selection: Do not use pure aqueous base. Benzyl halides are highly lipophilic and insoluble in water. Attempting an aqueous quench creates a biphasic mixture where the reaction only occurs at the interface, leaving the bulk of the lachrymator unreacted.

    • Causality: Use a 50:50 mixture of Ethanol and 1M NaOH. The ethanol acts as a co-solvent, ensuring homogeneous solvation of the lipophilic benzyl bromide, allowing the hydroxide ions to efficiently attack the benzylic carbon.

  • Base Addition: Cool the reaction vessel to 0°C using an ice bath. Slowly add the Ethanol/NaOH mixture dropwise while stirring vigorously.

  • Agitation: Allow the mixture to warm to room temperature and stir for a minimum of 2 hours.

  • Self-Validation Check (TLC Verification):

    • Validation: After 2 hours, spot the reaction mixture on a silica Thin Layer Chromatography (TLC) plate alongside a known standard of the starting reagent. Develop the plate in a 90:10 Hexanes:Ethyl Acetate system. The complete disappearance of the high-Rf UV-active spot confirms the lachrymator has been 100% destroyed.

  • Disposal: Once validated, neutralize the solution to pH 7 using dilute HCl, and transfer it to the appropriately labeled halogenated aqueous waste stream.

Emergency Spill Response

In the event of a spill outside the fume hood, standard absorbent pads are insufficient as they do not neutralize the vapor hazard.

  • Evacuate: Immediately alert personnel and evacuate the immediate laboratory area. The lachrymatory vapors will rapidly incapacitate anyone without respiratory protection.

  • PPE Upgrade: Spill responders must don a full-face respirator with organic vapor cartridges, heavy-duty butyl gloves, and a chemical suit.

  • Chemical Neutralization: Do not use water. Cover the spill with a specialized amine-based spill kit (e.g., a mixture of sand and ethanolamine or a commercial formaldehyde/lachrymator neutralizer). The primary amine will rapidly and irreversibly alkylate the benzyl bromide, destroying its volatility.

  • Containment: Sweep the neutralized solid into a sealed, hazardous waste bucket and submit for specialized incineration.

References

To ensure the highest standards of laboratory safety, the protocols and mechanistic rationales detailed above are grounded in the following authoritative chemical safety guidelines:

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at:[Link]

  • American Chemical Society (ACS). Center for Lab Safety: Guidelines for Chemical Laboratory Safety. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Benzyl Halides and Alkylating Agents. Centers for Disease Control and Prevention. Available at:[Link]

  • PubChem. Laboratory Chemical Safety Summary (LCSS) for Benzyl Bromide (Analog proxy for hazard assessment). National Center for Biotechnology Information. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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